Rhodamine-N3 chloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[9-[2-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]piperazine-1-carbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O7.ClH/c1-5-49(6-2)33-13-15-37-39(31-33)59-40-32-34(50(7-3)8-4)14-16-38(40)43(37)35-11-9-10-12-36(35)44(55)52-23-21-51(22-24-52)42(54)18-17-41(53)46-19-25-56-27-29-58-30-28-57-26-20-47-48-45;/h9-16,31-32H,5-8,17-30H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDTZEVRHDBMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59ClN8O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Rhodamine-N3 Chloride from Rhodamine B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Rhodamine-N3 chloride, a vital fluorescent probe, from its precursor, Rhodamine B. This document details the synthetic pathway, experimental protocols, and characterization of the final product, tailored for professionals in chemical biology and drug development. This compound is an azide-functionalized derivative of Rhodamine B, designed for bio-conjugation via "click chemistry." This allows for the specific labeling of alkyne-modified biomolecules, enabling advanced imaging and tracking studies.
Synthetic Pathway Overview
The synthesis of this compound from Rhodamine B is a two-step process. The first step involves the activation of the carboxylic acid moiety of Rhodamine B to form an acid chloride. This is a crucial activation step that renders the carboxyl group susceptible to nucleophilic attack. The second step is the conversion of the acid chloride to an acyl azide (B81097) through a reaction with an azide salt, typically sodium azide. This two-step approach is a common and effective strategy for the preparation of acyl azides from carboxylic acids.
Overall Reaction Scheme:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photophysical Properties of Rhodamine-N3 Chloride
This technical guide provides a comprehensive overview of the known photophysical properties and applications of this compound, a fluorescent dye increasingly utilized in biological research and drug development. This document collates available data on its spectral characteristics, outlines experimental protocols for its use, and visualizes its application in common laboratory workflows.
Core Properties of this compound
This compound is an azide-functionalized derivative of the rhodamine family of fluorescent dyes.[1][2] Its key feature is the presence of an azide (B81097) (-N3) group, which makes it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[1][3][4] The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where it covalently attaches to molecules containing an alkyne group.[1][3] This allows for the fluorescent tagging of proteins, nucleic acids, and other biomolecules for visualization and quantification.[5]
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 2363751-90-8 | [5][6][7] |
| Molecular Formula | C₄₄H₅₉ClN₈O₇ | [5][6][7] |
| Molecular Weight | 847.44 g/mol | [6] |
| Appearance | Solid | [5] |
Photophysical Characteristics
Table 2: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 544 nm | [1][2] |
| Emission Maximum (λem) | 576 nm | [1][2] |
| Molar Extinction Coefficient (ε) | Data not available | |
| Fluorescence Quantum Yield (Φ) | Data not available | |
| Fluorescence Lifetime (τ) | Data not available | |
| Recommended Filter Set | Green Excitation | [1] |
Experimental Protocols
This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules via click chemistry. A general protocol for the labeling of proteins in a cell lysate is provided below. This method is often employed in activity-based protein profiling (ABPP) and other proteomic studies.
Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC
This protocol details the steps for conjugating this compound to alkyne-containing proteins within a complex biological sample, followed by visualization using gel electrophoresis.
Materials:
-
Cells or cell pellet containing alkyne-modified proteins
-
Cold Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Protease inhibitor cocktail
-
This compound solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
4X SDS-PAGE loading buffer
Procedure: [1]
-
Cell Lysis:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in 200 μL of cold DPBS supplemented with a protease inhibitor cocktail.
-
Lyse the cells using an appropriate method (e.g., sonication).
-
Centrifuge the lysate at 100,000 x g for 45 minutes at 4°C to separate the soluble proteome (supernatant) from insoluble cellular debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble proteome using a standard protein assay (e.g., BCA assay).
-
Standardize the protein concentration of each sample to 1 mg/mL in a volume of 43 μL with cold DPBS containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click chemistry reaction mixture. For a 50 μL final reaction volume, add the following components to the 43 μL of protein sample to achieve the indicated final concentrations:
-
This compound: 25 μM
-
TCEP: 1 mM
-
TBTA: 100 μM
-
CuSO₄: 1 mM
-
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Sample Preparation for Gel Electrophoresis:
-
Add 20 μL of 4X SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
Visualization:
-
Load 30 μL of each sample onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Image the gel using a fluorescence scanner with appropriate filters for rhodamine fluorescence (Excitation: ~544 nm, Emission: ~576 nm).
-
Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in the experimental protocol for labeling alkyne-modified proteins with this compound.
Caption: Workflow for labeling alkyne-modified proteins.
Click Chemistry Reaction Mechanism
The core of this compound's utility lies in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The following diagram illustrates this chemical transformation.
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Synthesis of this compound
Conclusion
This compound is a valuable tool for the fluorescent labeling of biomolecules through click chemistry. Its bright fluorescence in the green-yellow region of the spectrum makes it suitable for a variety of imaging and detection applications. While specific quantitative photophysical data are not widely published, its utility is demonstrated by its commercial availability and use in established protocols. Further characterization of its photophysical properties would be beneficial for more quantitative applications in fluorescence microscopy and spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Rhodamine-N3 Chloride: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Rhodamine-N3 chloride, a versatile fluorescent dye. This document details its photophysical properties, experimental protocols for its characterization and use, and a key application in bioconjugation.
Core Photophysical Properties
This compound is an azide-functionalized rhodamine derivative widely employed in bio-orthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] These "click chemistry" reactions enable the precise labeling of alkyne-containing biomolecules for visualization and tracking. The core of its utility lies in its bright fluorescence in the orange-red region of the visible spectrum.
Quantitative Data Summary
The following table summarizes the known photophysical properties of this compound. It is important to note that while the excitation and emission maxima are readily available from commercial suppliers, key quantitative metrics such as molar absorptivity, quantum yield, and fluorescence lifetime are not consistently reported in publicly available resources. For comparative purposes, typical ranges for rhodamine derivatives are provided with the caveat that these are not specific to the N3 chloride variant.
| Photophysical Parameter | Value for this compound | Typical Value for Rhodamine Derivatives |
| Excitation Maximum (λex) | 544 nm[1] | 540 - 570 nm |
| Emission Maximum (λem) | 576 nm[1] | 570 - 620 nm |
| Molar Absorptivity (ε) | Data not available | ~80,000 - 110,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | Data not available | 0.3 - 0.95 |
| Fluorescence Lifetime (τ) | Data not available | 1 - 4 ns |
Experimental Protocols
Protocol for Measuring Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, methanol, or phosphate-buffered saline, depending on the application)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute stock solution of this compound in the chosen solvent. A typical starting concentration is 1-10 µM.
-
The final concentration for measurement should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.
-
-
Measuring the Emission Spectrum:
-
Place a cuvette with the solvent blank in the spectrofluorometer and record a blank spectrum.
-
Replace the blank with the this compound sample.
-
Set the excitation wavelength to the known maximum (544 nm) or a wavelength within the expected absorption range.
-
Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength to well into the longer wavelengths (e.g., 560 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (576 nm).
-
Scan a range of excitation wavelengths, from shorter wavelengths up to near the emission maximum (e.g., 450 nm to 570 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum (λex).
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample spectra to correct for background signal.
-
Normalize the spectra to the highest intensity point (set to 100% or 1.0) for clear visualization and comparison.
-
Protocol for Labeling Alkyne-Modified Proteins via CuAAC
This protocol details a typical workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label alkyne-modified proteins with this compound in a cell lysate.[1]
Materials:
-
Cell pellet containing alkyne-modified proteins
-
Cold Dulbecco's Phosphate-Buffered Saline (DPBS) with protease inhibitors
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
4X SDS-PAGE loading buffer
Procedure:
-
Cell Lysis and Protein Quantification:
-
Thaw the cell pellet on ice and resuspend in cold DPBS with protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 45 minutes to pellet insoluble material.
-
Collect the supernatant containing the soluble proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration of each sample to 1 mg/mL with cold DPBS.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
43 µL of the 1 mg/mL protein lysate
-
This compound to a final concentration of 25 µM
-
TCEP to a final concentration of 1 mM
-
TBTA to a final concentration of 100 µM
-
CuSO₄ to a final concentration of 1 mM
-
-
Adjust the final reaction volume to 50 µL with DPBS if necessary.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Sample Preparation for Analysis:
-
Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission filters for rhodamine.
-
Visualizations
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps in labeling alkyne-modified proteins with this compound using a copper-catalyzed click chemistry reaction.
References
Rhodamine-N3 chloride solubility in DMSO and aqueous buffers
An In-Depth Technical Guide to the Solubility and Application of Rhodamine-N3 Chloride
Overview of this compound
This compound is a fluorescent dye belonging to the rhodamine family, which is widely recognized for its excellent photostability and high fluorescence quantum yields.[][2] This particular derivative is functionalized with an azide (B81097) (-N3) group, making it a valuable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[3][4]
Specifically, the azide group on this compound can react with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctyne (B158145) derivatives (e.g., DBCO or BCN) via a strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] These reactions allow for the covalent attachment of the bright rhodamine fluorophore to proteins, nucleic acids, and other biomolecules for visualization and tracking in various biological assays.[5]
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in experimental settings. It exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but has very limited solubility in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the known solubility values for this compound. It is crucial to note that solubility in aqueous buffers can be influenced by pH, ionic strength, and the presence of co-solvents.
| Solvent | Reported Solubility | Notes |
| DMSO | 3.33 mg/mL[4] | Ultrasonic agitation, warming, or heating to 60°C may be required to achieve full dissolution.[4] |
| Water | < 0.1 mg/mL[4] | Considered practically insoluble for most stock solution purposes. |
| Aqueous Buffers (e.g., PBS) | Very low; not well-documented | Due to the low aqueous solubility, it is standard practice to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer for the final working concentration. The final DMSO concentration should be kept low (typically <1%) to avoid impacting the biological system. |
Experimental Protocols
Proper handling and preparation of this compound solutions are essential for reproducible experimental results.
Preparation of a Concentrated DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Anhydrous or high-purity DMSO
-
Vortex mixer and/or sonicator
-
Microcentrifuge tubes
Methodology:
-
Weighing: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mg of the dye.
-
Solvent Addition: Based on the desired concentration, calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of dye, you would add 118 µL of DMSO.[3]
-
Dissolution: Add the DMSO to the vial containing the dye. Cap the vial tightly.
-
Mixing: Vortex the solution thoroughly. If the dye does not fully dissolve, brief sonication or gentle warming (up to 60°C) can be applied.[4] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[3][6]
Protocol for Labeling Proteins in Cell Lysate via Click Chemistry
This protocol provides an example of using a this compound stock solution to label alkyne-modified proteins in a cellular lysate.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound DMSO stock solution (e.g., 10 mM)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
SDS-PAGE loading buffer
Methodology:
-
Sample Preparation: Standardize the protein concentration of the cell lysate samples to 1 mg/mL in a suitable volume (e.g., 43 µL) using cold DPBS.[3]
-
Prepare Click-Chemistry Cocktail: Prepare a fresh "click" reaction cocktail. For a final reaction volume of 50 µL, the final concentrations of the reagents should be:
-
This compound: 25 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO4: 1 mM[3]
-
-
Initiate Reaction: Add the click-chemistry cocktail to the protein sample.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.[3]
-
Quench Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer.[3]
-
Analysis: The samples are now ready for analysis. They can be loaded onto an SDS-PAGE gel and imaged using a fluorescence scanner to visualize the labeled proteins.[3]
Chemical Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling process is the CuAAC reaction. In this reaction, the terminal azide of this compound reacts with a terminal alkyne on the target biomolecule, catalyzed by a Cu(I) species (often generated in situ from CuSO4 by a reducing agent like TCEP). This forms a stable triazole linkage, covalently attaching the fluorophore to the target.
References
- 2. Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines | Annual Reviews [annualreviews.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Rhodamine-N3 Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Rhodamine-N3 chloride, a vital fluorescent tool for labeling biomolecules through click chemistry. Understanding the chemical stability of this reagent is paramount for ensuring the accuracy, reproducibility, and success of experiments in drug development and various research applications. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.
Core Stability Profile of this compound
This compound, like other rhodamine derivatives, is a robust fluorescent dye, but its stability is contingent upon several environmental factors. Proper handling and storage are crucial to prevent degradation and maintain its fluorescent properties.
General Storage Recommendations
The longevity of this compound is significantly enhanced under appropriate storage conditions. The compound is typically supplied as a solid powder and should be stored with care. For solutions, the choice of solvent and temperature are critical.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | - | -20°C | Up to 2 years | Protect from light and moisture.[1][2] |
| Solid Powder | - | 4°C | Short-term | Sealed storage, away from moisture and light.[][4] |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Sealed storage, away from moisture and light.[] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks | For immediate use.[1] |
Factors Influencing Stability
Several factors can impact the chemical integrity and fluorescent output of this compound.
-
Temperature: Elevated temperatures can accelerate the degradation of rhodamine dyes. The fluorescence intensity of Rhodamine B, a related compound, has been shown to decrease as temperature increases. Therefore, maintaining cold to cryogenic storage temperatures is essential.
-
Light: Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light. It is crucial to store this compound in the dark and minimize light exposure during experimental procedures.
-
Moisture and Humidity: The solid form of this compound should be protected from moisture to prevent hydrolysis and degradation.
-
pH: The fluorescent properties of rhodamine dyes are often pH-dependent. Rhodamine B, for instance, exists in a fluorescent "open" form in acidic conditions and a non-fluorescent, colorless "closed" spirolactone form in basic conditions. While the optimal pH range for this compound stability has not been explicitly documented, it is advisable to maintain a neutral to slightly acidic pH in aqueous solutions to ensure optimal fluorescence.
-
Oxidizing and Reducing Agents: Strong oxidizing or reducing agents can lead to the chemical degradation of the rhodamine core, resulting in a loss of fluorescence.
Experimental Protocols for Stability Assessment
To ensure the quality and performance of this compound in your experiments, particularly after long-term storage or when using it in new buffer systems, a stability assessment is recommended. The following is a general protocol for evaluating the stability of this compound.
Materials and Equipment
-
This compound
-
High-purity solvents (e.g., DMSO, acetonitrile (B52724), water)
-
Buffers with a range of pH values (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
Mass Spectrometer (MS)
-
Spectrofluorometer
-
Temperature-controlled incubator or water bath
-
Light-exposure chamber (optional, for photostability studies)
Long-Term Stability Testing Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
For testing in different aqueous buffers, dilute the DMSO stock solution into the respective buffers to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Storage Conditions:
-
Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
For photostability testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark as a control.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analytical Methods:
-
HPLC Analysis: At each time point, analyze the samples by reverse-phase HPLC.
-
Use a suitable C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound and/or a fluorescence detector at its excitation and emission wavelengths (Ex/Em = 544/576 nm).[]
-
Quantify the peak area of the intact this compound. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer to identify the molecular weights of any degradation products.
-
-
Fluorescence Spectroscopy:
-
Measure the fluorescence intensity of the solutions at each time point using a spectrofluorometer. A decrease in fluorescence intensity suggests degradation or a change in the chemical environment affecting the fluorophore.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound (based on HPLC peak area) against time for each storage condition.
-
Calculate the degradation rate constant for each condition.
-
Compare the fluorescence intensity over time.
-
Visualizing Workflows and Stability Factors
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of this compound to ensure its stability and performance.
Factors Affecting this compound Stability
This diagram illustrates the key environmental factors that can influence the stability of this compound.
Conclusion
The stability of this compound is a critical factor for the success of research and development activities that rely on this fluorescent probe. By adhering to the recommended storage conditions, protecting the compound from light and moisture, and being mindful of the experimental environment (particularly pH), researchers can ensure the integrity and performance of this valuable reagent. For applications requiring the highest level of reproducibility, in-house stability testing using the outlined protocols is recommended.
References
An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Rhodamine-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction utilizing Rhodamine-N3, a powerful tool in bioorthogonal chemistry for fluorescently labeling biomolecules. This document details the core principles of the reaction, quantitative data, experimental protocols, and visual representations of relevant workflows.
Introduction to SPAAC with Rhodamine-N3
Strain-promoted azide-alkyne cycloaddition is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[2][3] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide (B81097) to form a stable triazole linkage.[1]
Rhodamine-N3 is an azide-functionalized derivative of the bright and photostable rhodamine fluorophore. It exhibits excitation and emission maxima at approximately 544 nm and 576 nm, respectively, placing it in the orange-red region of the visible spectrum.[4] When coupled with a cyclooctyne-modified biomolecule, Rhodamine-N3 allows for highly specific and covalent fluorescent labeling. This enables a wide range of applications, from the visualization of cellular components to the tracking of dynamic biological processes.
Quantitative Data
The efficiency of a SPAAC reaction is primarily determined by the second-order rate constant (k₂), which is influenced by the specific cyclooctyne used, the solvent, pH, and temperature. While specific kinetic data for Rhodamine-N3 is not extensively published, the rates can be reasonably approximated by those of other small molecule azides.
Table 1: Second-Order Rate Constants (k₂) for SPAAC of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | [5] |
| DIBO | 0.17 | [5] |
| DIFO | 0.076 | [5] |
| DBCO | ~0.1 | [5] |
Table 2: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) for Sulfo-DBCO-amine
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine | Reference(s) |
| PBS (pH 7) | 0.32–0.85 | Not specified | [6] |
| HEPES (pH 7) | 0.55–1.22 | Not specified | [6] |
Table 3: Spectroscopic Properties of Rhodamine-N3 and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes | Reference(s) |
| Rhodamine-N3 | 544 | 576 | Not published | Pre-reaction fluorophore | [4] |
| Rhodamine B | ~555 | ~575 | 0.31-0.97 (solvent dependent) | Representative rhodamine dye | [7] |
| Rhodamine 6G | ~530 | ~555 | ~0.95 | Representative rhodamine dye | [8] |
| Rhodamine-Triazole Conjugates | Varies | Varies | Generally high | The exact quantum yield of the SPAAC product of Rhodamine-N3 is not readily available in the literature, but rhodamine-triazole conjugates are known to be highly fluorescent. | [7][9] |
Experimental Protocols
The following protocols provide detailed methodologies for labeling biomolecules with Rhodamine-N3 using SPAAC.
General Protocol for Labeling of a DBCO-Modified Protein with Rhodamine-N3
This protocol describes the labeling of a purified protein that has been functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
Rhodamine-N3 (stock solution in DMSO)
-
Reaction buffer (e.g., PBS, HEPES, pH 7.4)
-
DMSO
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare the reaction mixture:
-
Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Rhodamine-N3 in DMSO (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the Rhodamine-N3 stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted Rhodamine-N3 by size-exclusion chromatography. Equilibrate the column with the desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~544 nm (for the rhodamine).
-
-
Storage:
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
Protocol for Live-Cell Imaging of Metabolically Labeled Glycans
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a DBCO-functionalized rhodamine (as a proxy for the inverse reaction with Rhodamine-N3 and a DBCO-labeled cell).
Materials:
-
Mammalian cells in culture
-
Cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
DBCO-functionalized fluorescent dye
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-modified sugar to the cell culture medium at a final concentration of 25-100 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido (B1232118) sugar into the cellular glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS.
-
Prepare a solution of the DBCO-functionalized dye in cell culture medium at a final concentration of 10-50 µM.
-
Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Staining and Imaging:
-
If desired, counterstain the nuclei with DAPI.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol for Intracellular Protein Labeling with Rhodamine-N3
This protocol describes the labeling of an intracellular protein that has been genetically encoded with a cyclooctyne-containing unnatural amino acid.
Materials:
-
Cells expressing the protein of interest with an incorporated cyclooctyne.
-
Rhodamine-N3
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest the cells expressing the cyclooctyne-modified protein and prepare a single-cell suspension in PBS.
-
-
Fixation:
-
Fix the cells with ice-cold 4% paraformaldehyde for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending them in a buffer containing 0.1-0.5% saponin.
-
-
SPAAC Labeling:
-
Prepare a solution of Rhodamine-N3 in the permeabilization buffer at a final concentration of 10-50 µM.
-
Add the Rhodamine-N3 solution to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with the permeabilization buffer.
-
Wash the cells once with PBS.
-
-
Analysis:
-
Resuspend the cells in PBS or a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to SPAAC with Rhodamine-N3.
Conclusion
Strain-promoted azide-alkyne cycloaddition with Rhodamine-N3 is a versatile and powerful technique for the fluorescent labeling of biomolecules in a variety of contexts. Its bioorthogonality and the bright, photostable nature of the rhodamine dye make it an invaluable tool for researchers in cell biology, chemical biology, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this technology in the laboratory. As the field of bioorthogonal chemistry continues to evolve, the applications of SPAAC with fluorescent probes like Rhodamine-N3 are expected to expand, further enhancing our ability to study and understand complex biological systems.
References
- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, fluorescence, Raman spectroscopic and density functional theoretical studies on the singlet and triplet excited state decay of 3-amino-5-mercapto-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent protein complementation assays: new tools to study G protein-coupled receptor oligomerization and GPCR-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Rhodamine-N3 Chloride Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Among the various bioconjugation techniques, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool due to its high efficiency, specificity, and biocompatibility. This reaction enables the covalent ligation of an azide-functionalized molecule with an alkyne-functionalized molecule, forming a stable triazole linkage.[1]
This application note provides a detailed protocol for the labeling of alkyne-modified proteins with Rhodamine-N3 chloride, a fluorescent dye containing an azide (B81097) group.[2] This method allows for the robust and specific attachment of a rhodamine fluorophore, enabling sensitive detection and visualization of proteins in various applications, including in-gel fluorescence analysis, microscopy, and flow cytometry.[3][4] The protocol outlines the preparation of reagents, the click chemistry reaction, and subsequent purification steps.
Signaling Pathway and Experimental Workflow
The fundamental principle of this labeling strategy involves a two-step process. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the alkyne-modified protein is reacted with the azide-containing fluorescent probe, this compound, in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate (B8700270) or TCEP).[5][6] A chelating ligand, such as THPTA or TBTA, is crucial to stabilize the copper(I) oxidation state and enhance the reaction rate.[5][6]
Quantitative Data Summary
Successful protein labeling using this compound via CuAAC is dependent on the precise concentration and molar ratios of the reactants. The following table summarizes typical concentration ranges for the key components, compiled from various established protocols. Optimization may be necessary for specific proteins and applications.
| Component | Stock Solution Concentration | Final Reaction Concentration | Molar Ratio (relative to Protein) | Reference(s) |
| Alkyne-Modified Protein | 1-5 mg/mL | 10-50 µM | 1 | [5] |
| This compound | 1-10 mM in DMSO | 20-200 µM | 2-10 fold excess | [5][7] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 20-50 mM in H₂O | 50-1000 µM | 1-20 fold excess | [6][8][9] |
| Ligand (THPTA/TBTA) | 10-100 mM in H₂O or DMSO | 250-5000 µM | 5 (relative to CuSO₄) | [5][6] |
| Reducing Agent (Sodium Ascorbate/TCEP) | 50-400 mM in H₂O (prepare fresh) | 1-5 mM | 20-100 fold excess | [4][6][7] |
Experimental Protocols
This protocol is a generalized starting point for the labeling of an alkyne-modified protein with this compound.
Materials
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reducing Agent: Sodium ascorbate or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Desalting columns or dialysis equipment for purification
-
Optional: Ethylenediaminetetraacetic acid (EDTA) to stop the reaction
Reagent Preparation
-
Alkyne-Modified Protein: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS buffer.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in high-quality, anhydrous DMSO. Store protected from light.[4]
-
Copper(II) Sulfate Stock Solution (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.[4]
-
Ligand Stock Solution (50 mM THPTA): Prepare a 50 mM stock solution of THPTA in deionized water. If using TBTA, prepare a 10 mM stock solution in a 1:4 (v/v) mixture of DMSO and t-BuOH.[4][5]
-
Reducing Agent Stock Solution (100 mM Sodium Ascorbate): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use due to its susceptibility to oxidation.[6][10]
Click Reaction Protocol
This protocol is for a final reaction volume of 100 µL. The volumes can be scaled as needed.
-
In a microcentrifuge tube, add the following reagents in the specified order:
-
50 µL of the alkyne-modified protein solution (e.g., at 2 mg/mL, which corresponds to approximately 40 µM for a 50 kDa protein).
-
1 µL of 10 mM this compound stock solution (final concentration: 100 µM).
-
Add PBS buffer to bring the volume to 90 µL.
-
-
Prepare the Catalyst Premix: In a separate tube, combine 5 µL of 50 mM THPTA stock solution with 1 µL of 50 mM CuSO₄ stock solution. Let this mixture stand for 1-2 minutes. This creates a 5:1 ligand to copper ratio.[5]
-
Add the 6 µL of the catalyst premix to the protein-dye mixture.
-
Initiate the Reaction: Add 4 µL of freshly prepared 100 mM sodium ascorbate solution to the reaction mixture.
-
Vortex the tube gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light. The reaction time may require optimization (from 30 minutes to overnight).[5][11]
Purification of the Labeled Protein
After the incubation, it is important to remove excess reagents, particularly the fluorescent dye and copper catalyst.
-
Optional Quenching: The reaction can be stopped by adding EDTA to a final concentration of 20 mM.[9][11]
-
Purification: Purify the labeled protein from the reaction mixture using a desalting column (e.g., spin column) suitable for the protein's molecular weight, or by dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.
Analysis of Labeling
The efficiency of the labeling can be assessed by various methods:
-
SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel. Visualize the rhodamine fluorescence using a gel imager with the appropriate excitation and emission filters (for rhodamine, Ex/Em ≈ 544/576 nm).[2][4] The total protein can be subsequently visualized by Coomassie blue staining.[4]
-
Mass Spectrometry: Analyze the molecular weight of the purified protein to confirm the addition of the rhodamine label.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and versatile method for labeling proteins with this compound. This protocol offers a reliable starting point for researchers to specifically attach this fluorescent probe to their alkyne-modified proteins of interest. The high efficiency and specificity of the click reaction, coupled with the bright fluorescence of rhodamine, make this a valuable technique for a wide range of applications in protein research and drug discovery.[1]
References
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols: In-Gel Fluorescence Scanning with Rhodamine-N3 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine-N3 chloride is a fluorescent dye containing an azide (B81097) group, making it an ideal tool for bioorthogonal chemistry.[1][2][3][4][5][6] This application note provides a detailed protocol for the use of this compound in labeling and visualizing alkyne-modified proteins from cell lysates via in-gel fluorescence scanning. The primary method described is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" that allows for the specific and efficient covalent labeling of target molecules.[1][2][4] This technique is highly valuable in proteomics and drug development for identifying and quantifying changes in protein expression, post-translational modifications, and enzyme activity.[7][8]
The workflow involves the metabolic labeling of proteins with an alkyne-containing amino acid analog, cell lysis, a click chemistry reaction to attach the rhodamine dye to the alkyne-tagged proteins, separation by SDS-PAGE, and subsequent in-gel fluorescence scanning.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the use of this compound and similar rhodamine-based dyes for in-gel fluorescence scanning.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | 544 nm | [1][2] |
| Emission Maximum (Em) | 576 nm | [1][2] |
| Detection Limit (SDS-PAGE) | ~2-10 ng/band | [9] |
| Dynamic Range (SDS-PAGE) | > 2 orders of magnitude | [9] |
| Molar Extinction Coefficient | Not specified | |
| Quantum Yield | Not specified |
Experimental Protocols
I. Metabolic Labeling of Proteins in Cell Culture
This protocol describes the incorporation of an alkyne-containing amino acid analog into proteins in living cells.
-
Cell Seeding: Seed adherent cells in a 12-well plate to achieve 70-80% confluency on the day of the experiment.[7] For analysis of specific proteins of interest, a 60 mm dish may be required to yield sufficient protein.[7]
-
Metabolic Labeling: Replace the standard culture medium with a medium containing an alkyne-bearing amino acid analog (e.g., L-azidohomoalanine as a methionine analog). Incubate the cells for the desired period (e.g., 4-24 hours) to allow for incorporation of the analog into newly synthesized proteins.
II. Preparation of Protein Lysates
This protocol details the extraction of total protein from metabolically labeled cells.
-
Cell Lysis:
-
Proteome Solubilization: Centrifuge the lysate at 100,000 x g for 45 minutes to pellet insoluble material.[1]
-
Protein Quantification:
III. Click Chemistry Labeling with this compound
This protocol describes the covalent attachment of this compound to alkyne-labeled proteins.
-
Prepare Click Reaction Cocktail: Prepare a fresh cocktail with the following final concentrations in a 50 µL reaction volume:[1]
-
25 µM this compound
-
1 mM TCEP (tris(2-carboxyethyl)phosphine)
-
100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
1 mM CuSO4 (copper(II) sulfate)
-
-
Labeling Reaction:
-
Add the click reaction cocktail to the 43 µL of standardized protein lysate.
-
Incubate at room temperature for 1 hour, protected from light.[1]
-
-
Sample Preparation for Electrophoresis: Add 20 µL of 4X SDS-PAGE loading buffer to each sample.[1]
IV. In-Gel Fluorescence Scanning
This protocol details the separation of labeled proteins and their visualization.
-
SDS-PAGE:
-
Gel Destaining (Optional but Recommended): To reduce background fluorescence, destain the gel in a destaining buffer (e.g., 50% methanol/7% acetic acid) for 1 hour at room temperature with gentle agitation.[7][10]
-
Fluorescence Scanning:
-
Image the gel using a fluorescence scanner equipped with a filter set appropriate for rhodamine (e.g., "rhodamine" mode).[7]
-
-
Total Protein Staining (Optional): After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading and ensure equal loading between lanes.[7]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for in-gel fluorescence scanning.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodamine-N3 Chloride Labeling in Fixed Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine-N3 chloride is a fluorescent probe containing an azide (B81097) (-N3) functional group. This feature makes it an ideal tool for bioorthogonal labeling applications, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This powerful technique allows for the precise and highly efficient labeling of biomolecules in complex biological samples, including fixed cells.
The labeling strategy is a two-step process.[1] First, cells are metabolically labeled by introducing a precursor molecule containing an alkyne group. This alkyne "handle" is incorporated into newly synthesized biomolecules, such as DNA (using 5-ethynyl-2'-deoxyuridine, EdU) or proteins (using O-propargyl-puromycin, OPP).[4][5][6] Second, after cell fixation and permeabilization, the alkyne-modified targets are detected with this compound. The copper(I)-catalyzed click reaction forms a stable, covalent triazole linkage between the alkyne and the rhodamine azide, resulting in robust fluorescent labeling of the target biomolecules.[7][8]
This method offers high sensitivity and specificity, as the azide and alkyne groups are biologically inert and do not react with native cellular components.[9][10] The protocol is compatible with standard immunofluorescence and other cell imaging techniques.
Chemical Reaction Pathway
The core of the labeling method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). A copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270), facilitates the ligation of the alkyne-modified biomolecule with the azide group of this compound, forming a stable triazole ring.[8]
Caption: Figure 1. CuAAC Reaction Mechanism
Experimental Workflow
The overall experimental process involves a sequential workflow starting from metabolic labeling of live cells, followed by fixation, permeabilization, the click reaction, and finally, imaging.
Caption: Figure 2. Experimental Workflow
Detailed Experimental Protocol
This protocol provides a general framework for labeling fixed cells. Optimal conditions for metabolic labeling (concentration of alkyne analog and incubation time) should be determined empirically for each cell type and experimental setup.[5][11]
Reagents and Materials
-
Cells: Cultured on coverslips suitable for imaging.
-
Metabolic Labeling Reagent: e.g., EdU (for DNA synthesis) or O-propargyl-puromycin (OPP) (for protein synthesis).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Click Reaction Components:
-
Counterstain (optional): DAPI (e.g., 1 µg/mL).
-
Mounting Medium.
Step-by-Step Methodology
Step 2.1: Metabolic Labeling
-
Culture cells to the desired confluency on sterile coverslips in a multi-well plate.
-
Add the alkyne-containing metabolic labeling reagent (e.g., 10-20 µM EdU or 20-50 µM OPP) to the culture medium.[5][11]
-
Incubate the cells for a duration appropriate for the biological process being studied (e.g., 1-2 hours for EdU S-phase labeling, 30-60 minutes for OPP protein synthesis labeling).[4][5]
Step 2.2: Cell Fixation and Permeabilization
-
Aspirate the media and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 15-20 minutes at room temperature.[15][16]
-
Wash the cells twice with PBS. The sample is now ready for the click reaction.
Step 2.3: Click Reaction Note: The click reaction cocktail must be prepared fresh and used immediately, as the Cu(I) catalyst is prone to oxidation.[4] Add the reducing agent (Sodium Ascorbate) last.
-
For each coverslip (e.g., in a 24-well plate), prepare the click reaction cocktail. The final volume is typically 200-500 µL.
-
Combine the reagents in the following order:
-
PBS (to final volume)
-
This compound (to final concentration)
-
Copper(II) Sulfate (CuSO₄) (to final concentration)
-
(Optional) Copper Ligand (to final concentration)
-
Sodium Ascorbate (to final concentration)
-
-
Aspirate the PBS from the coverslips and add the freshly prepared click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
Step 2.4: Washing and Counterstaining
-
Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
(Optional) To stain nuclei, incubate the cells with DAPI solution for 5 minutes at room temperature.[16]
-
Wash the cells twice more with PBS.
Step 2.5: Mounting and Imaging
-
Carefully remove the coverslip from the well and mount it onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Rhodamine (Ex/Em ≈ 544/576 nm) and DAPI (Ex/Em ≈ 358/461 nm).[3]
Quantitative Data Summary
The concentrations of reagents for the click reaction can be optimized. The following table provides typical working concentration ranges gathered from various protocols.[1][4][13][16]
| Reagent | Stock Concentration | Final Working Concentration | Notes |
| This compound | 1-10 mM in DMSO | 1 - 10 µM | Titrate to find the optimal balance between signal and background. |
| Copper(II) Sulfate (CuSO₄) | 100 mM in dH₂O | 0.1 - 2 mM | Higher concentrations can increase signal but may also cause background.[16] |
| Sodium Ascorbate | 1 M in dH₂O | 10 - 100 mM | Must be prepared fresh. Acts as a reducing agent.[4] |
| Copper Ligand (e.g., THPTA) | 100 mM in dH₂O/DMSO | 0.25 - 5 mM | Recommended to stabilize Cu(I) and protect cells. Use a 5:1 ratio to copper.[13] |
Troubleshooting
-
No/Weak Signal:
-
Insufficient metabolic labeling: Increase the concentration or incubation time of the alkyne analog.
-
Ineffective click reaction: Ensure the sodium ascorbate solution is freshly prepared. Degas buffers to remove oxygen, which can oxidize the Cu(I) catalyst.[13]
-
Steric hindrance: The alkyne tag may be buried within the biomolecule.
-
-
High Background:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. emulatebio.com [emulatebio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 5-ethynyl-2′-deoxyuridine (EdU) labeling assay [bio-protocol.org]
- 16. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Using Rhodamine-N3 Chloride for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine-N3 chloride is a versatile and robust fluorescent probe belonging to the rhodamine family of dyes. These dyes are renowned for their excellent photophysical properties, including high brightness and photostability, making them mainstays in fluorescence microscopy. The key feature of this compound is its terminal azide (B81097) (-N3) group. This functional moiety allows the dye to be covalently attached to biomolecules containing a complementary alkyne group through a highly efficient and specific bioorthogonal reaction known as "click chemistry." This enables the precise labeling and visualization of a wide array of biomolecules, such as proteins, glycans, and nucleic acids, within complex biological systems.
The two primary forms of click chemistry utilized with this compound are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC offers rapid reaction kinetics, while SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging applications. These capabilities position this compound as an invaluable tool for researchers in cell biology, pharmacology, and drug development for studying dynamic cellular processes.
Core Applications
-
Metabolic Labeling: Visualize newly synthesized biomolecules (e.g., glycoproteins, nascent proteins) by introducing alkyne-modified metabolic precursors to cells.
-
Protein Trafficking and Localization: Track the movement and localization of specific proteins of interest that have been genetically or chemically modified to incorporate an alkyne handle.
-
High-Resolution Imaging: The brightness and photostability of the rhodamine core are well-suited for advanced imaging techniques, including confocal and super-resolution microscopy.
Data Presentation: Photophysical and Chemical Properties
While specific quantitative data for this compound can vary slightly based on the solvent environment, the following table summarizes its key properties, with some values being characteristic of the rhodamine class of dyes.
| Property | Value | Citation |
| Molecular Formula | C₄₄H₅₉ClN₈O₇ | [1][2][3][4] |
| Molecular Weight | 847.44 g/mol | [1][2][3][4] |
| Excitation Maximum (λex) | ~544 nm | [5][6] |
| Emission Maximum (λem) | ~576 nm | [5][6] |
| Extinction Coefficient | High (characteristic of rhodamines) | [7] |
| Quantum Yield | High (characteristic of rhodamines) | [8][9] |
| Solubility | DMSO, DMF | |
| Reactive Group | Azide (-N₃) | [5][6] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Biomolecules in Fixed Cells (CuAAC)
This protocol details the labeling of metabolically incorporated alkyne-containing molecules in fixed cells using a copper-catalyzed click reaction.
Materials:
-
Cells cultured on coverslips and treated with an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar for glycan labeling).
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
This compound stock solution (10 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) solution (50 mM in dH₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in dH₂O)
-
Sodium Ascorbate solution (100 mM in dH₂O, freshly prepared)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation: a. Wash cells twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.
-
Permeabilization: a. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes. b. Wash three times with PBS for 5 minutes each.
-
Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 1 mL reaction volume:
- 885 µL Click Reaction Buffer
- 5 µL this compound stock solution (final concentration: 50 µM)
- 20 µL CuSO₄ solution
- 40 µL THPTA solution
- 50 µL Sodium Ascorbate solution b. Aspirate PBS from the cells and add the Click Reaction Cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Wash cells three times with PBS for 5 minutes each. b. Counterstain nuclei with DAPI or Hoechst stain according to the manufacturer's protocol. c. Wash twice with PBS.
-
Mounting and Imaging: a. Mount the coverslip on a microscope slide using an antifade mounting medium. b. Image using a fluorescence microscope with appropriate filter sets for Rhodamine (e.g., TRITC/Cy3 channel) and the nuclear stain.
Protocol 2: Live-Cell Labeling of Biomolecules (SPAAC)
This protocol is for labeling live cells that have been engineered to express or incorporate a strained alkyne (e.g., DBCO, BCN) for copper-free click chemistry.
Materials:
-
Live cells cultured in imaging-appropriate vessels (e.g., glass-bottom dishes) expressing the strained alkyne-tagged biomolecule.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (1-10 mM in DMSO)
-
Hoechst 33342 for live-cell nuclear staining (optional)
Procedure:
-
Probe Preparation: a. Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is a good starting point.
-
Cell Labeling: a. Replace the culture medium with the this compound-containing imaging medium. b. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: a. Gently remove the labeling medium. b. Wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. If desired, add a live-cell nuclear stain like Hoechst 33342. b. Image immediately using a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).
Mandatory Visualizations
Caption: A generalized workflow for metabolic labeling and subsequent imaging.
Caption: Visualizing protein glycosylation trafficking using metabolic labeling.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Insufficient washing.2. Non-specific binding of the probe.3. Autofluorescence of cells/medium. | 1. Increase the number and duration of wash steps.2. Decrease the concentration of this compound.3. Include a blocking step (e.g., with BSA) before the click reaction.4. Use phenol (B47542) red-free medium for live-cell imaging. |
| No or Weak Signal | 1. Inefficient metabolic incorporation of the alkyne.2. Low abundance of the target biomolecule.3. Ineffective click reaction. | 1. Optimize the concentration and incubation time of the alkyne precursor.2. Ensure the click chemistry reagents, especially sodium ascorbate, are fresh.3. For CuAAC, ensure a copper-chelating ligand (e.g., THPTA) is used to maintain copper in the Cu(I) state. |
| Cell Toxicity (Live Imaging) | 1. Cytotoxicity from the copper catalyst (CuAAC).2. High concentration of the fluorescent probe. | 1. For live-cell imaging, strongly prefer the SPAAC (copper-free) method.2. If CuAAC must be used, keep copper concentrations low and incubation times short.3. Titrate the this compound concentration to the lowest effective level. |
| Rapid Photobleaching | 1. High laser power or long exposure times.2. Oxidative stress. | 1. Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio.2. Use an antifade mounting medium for fixed cells.3. For live cells, consider using an imaging medium with antioxidants. |
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. 5 Steps to Fixed-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for Activity-Based Protein Profiling (ABPP) with Rhodamine-N3 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed chemical probes to directly assess the functional state of enzymes. This technique allows for the distinction between active and inactive enzyme populations, providing valuable insights into enzyme regulation, drug target identification, and biomarker discovery.
The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. Modern ABPP often employs a two-step approach using bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". In this workflow, the ABP contains a small, non-disruptive bioorthogonal handle (e.g., an alkyne). After the probe labels its target enzymes, a reporter tag with the complementary handle (e.g., an azide) is attached for visualization or enrichment.
Rhodamine-N3 Chloride: A Versatile Reporter for ABPP
This compound is a fluorescent reporter molecule widely used in the second step of a two-step ABPP workflow. It is an azide-functionalized rhodamine dye that can be "clicked" onto alkyne-tagged proteins that have been labeled by an ABP. The bright fluorescence of the rhodamine moiety allows for sensitive detection of labeled enzymes through in-gel fluorescence scanning and fluorescence microscopy.
Key Features of this compound:
-
Bright and Photostable: Rhodamine dyes are known for their high fluorescence quantum yields and photostability, enabling sensitive detection.
-
Click Chemistry Compatible: The azide (B81097) group allows for a highly specific and efficient covalent reaction with alkyne-modified proteins via CuAAC.
-
Versatile Detection: Suitable for various downstream applications, including in-gel fluorescence scanning and microscopy.
Experimental Workflows and Signaling Pathways
The general workflow for ABPP using an alkyne-functionalized probe followed by this compound labeling is depicted below. This technique does not directly probe a specific signaling pathway but rather provides a readout of the activity of enzymes that may be involved in various cellular processes.
The core of the labeling strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~544 nm | [1][2] |
| Emission Maximum (Em) | ~576 nm | [1][2] |
| Molecular Weight | Varies by specific salt/formulation | |
| Solubility | Soluble in DMSO | |
| Reactive Group | Azide (-N3) | [1][2] |
| Bioorthogonal Reaction | CuAAC, SPAAC | [1][2] |
Table 2: Qualitative Comparison of Common Fluorescent Azide Probes for ABPP
| Feature | Rhodamine-Azide | Fluorescein-Azide | Cy5-Azide |
| Fluorescence Color | Orange-Red | Green | Far-Red |
| Brightness | High | High | Very High |
| Photostability | Good | Moderate | Good |
| Cell Permeability | Generally good for two-step labeling | Generally good for two-step labeling | Generally good for two-step labeling |
| Background Signal | Can be a concern, proper washing is necessary | Can have higher background in some applications | Lower background in the far-red spectrum |
| Multiplexing | Compatible with green and far-red fluorophores | Compatible with red and far-red fluorophores | Compatible with green and red fluorophores |
| Primary Application | General purpose in-gel and microscopy | General purpose, often used in flow cytometry | In vivo imaging, applications requiring low background |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of ABPP-Labeled Proteins in Cell Lysates
This protocol describes the labeling of a proteome with an alkyne-functionalized ABP, followed by click chemistry with this compound and visualization by in-gel fluorescence scanning.
Materials:
-
Cells or tissue of interest
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Alkyne-functionalized activity-based probe (ABP-alkyne)
-
This compound solution (e.g., 5 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 2 mM in DMSO/t-BuOH)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water, freshly prepared)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in cold lysis buffer (e.g., by sonication or douncing).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 45 minutes at 4°C to pellet insoluble material.[2]
-
Collect the supernatant (soluble proteome) and determine the protein concentration using a standard assay (e.g., BCA).
-
Normalize the protein concentration of all samples to a standard concentration (e.g., 1 mg/mL).[2]
-
-
ABP Labeling:
-
To a volume of the normalized proteome (e.g., 43 µL of 1 mg/mL), add the alkyne-ABP to the desired final concentration (typically in the low micromolar range).
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, depending on the probe and target enzyme class.
-
-
Click Chemistry Reaction:
-
Prepare a fresh click chemistry cocktail. For a 50 µL final reaction volume, add the following components sequentially, vortexing after each addition:
-
Add the click chemistry cocktail to the ABP-labeled proteome.
-
Incubate for 1 hour at room temperature, protected from light.[2]
-
-
Sample Preparation for SDS-PAGE:
-
Quench the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.[2]
-
Heat the samples at 95°C for 5 minutes.
-
-
In-Gel Fluorescence Analysis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
After electrophoresis, place the gel in a destaining solution for at least 1 hour to reduce background fluorescence.
-
Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for rhodamine (e.g., Ex: ~532 nm, Em: ~580 nm).
-
After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize total protein loading.
-
Protocol 2: Mass Spectrometry-Based Identification of ABPP-Labeled Proteins
This protocol outlines the general steps for identifying ABP-labeled proteins using mass spectrometry. This workflow typically uses a biotin-azide tag for enrichment, but a similar principle can be applied for specialized workflows with other tags. The initial labeling with the alkyne-ABP is the same as in Protocol 1.
Materials:
-
ABP-labeled proteome (from Protocol 1, step 2)
-
Biotin-azide solution
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Trypsin (for on-bead or in-gel digestion)
-
Mass spectrometer
Procedure:
-
Click Chemistry with Biotin-Azide:
-
Perform the click chemistry reaction as described in Protocol 1, step 3, but substitute this compound with biotin-azide.
-
-
Enrichment of Labeled Proteins:
-
Precipitate the proteins from the click reaction mixture (e.g., using methanol/chloroform).
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads to the protein solution and incubate (e.g., for 1-2 hours) to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high salt buffer, urea).
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer.
-
Reduce and alkylate the cysteine residues.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS data against a protein database.
-
The workflow for mass spectrometry-based identification is illustrated below.
Conclusion
This compound is a valuable tool for the fluorescent detection of enzyme activity in the context of activity-based protein profiling. Its application in a two-step labeling approach with an alkyne-functionalized ABP and click chemistry allows for sensitive and specific visualization of active enzymes in complex proteomes. The provided protocols offer a starting point for researchers to implement this powerful technique in their studies. Further optimization may be required depending on the specific biological system and experimental goals.
References
Application Notes and Protocols for Optimal Cell Staining with Rhodamine-N3 Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Rhodamine-N3 chloride for the fluorescent labeling of biomolecules within cells. The protocols detailed below leverage the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to achieve specific and robust staining.
Introduction
This compound is an azide-functionalized fluorescent dye that enables the visualization of alkyne-modified biomolecules in a cellular context.[1][2] This technique, broadly known as click chemistry, is a two-step process. First, cells are metabolically labeled with a precursor molecule containing an alkyne group. This alkyne-modified precursor is incorporated into newly synthesized biomolecules such as proteins, DNA, or glycans. The second step involves the "clicking" of the azide-containing this compound onto the alkyne-tagged biomolecules, resulting in a stable, fluorescently labeled target.[3] This method offers high specificity and biocompatibility, making it a powerful tool for cell biologists and drug development professionals.
Data Presentation
The optimal concentration of this compound and other reagents can vary depending on the cell type, the metabolic label used, and the specific experimental conditions. The following tables provide recommended concentration ranges and key parameters for successful cell staining.
Table 1: Recommended Reagent Concentrations for Cell Staining
| Reagent | Application | Recommended Concentration Range | Incubation Time |
| Alkyne-Modified Metabolic Precursor (e.g., L-azidohomoalanine (AHA) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU)) | Live or Fixed Cells | 10 - 100 µM | 1 - 24 hours |
| This compound (for CuAAC) | Fixed Cells | 1 - 10 µM | 30 - 60 minutes |
| This compound (for SPAAC) | Live Cells | 10 - 50 µM | 15 - 60 minutes |
| Copper(II) Sulfate (B86663) (CuSO₄) (for CuAAC) | Fixed Cells | 100 - 500 µM | 30 - 60 minutes |
| Copper Protectant Ligand (e.g., THPTA) (for CuAAC) | Fixed Cells | 500 - 2500 µM | 30 - 60 minutes |
| Reducing Agent (e.g., Sodium Ascorbate) (for CuAAC) | Fixed Cells | 2.5 - 5 mM | 30 - 60 minutes |
| Strained Alkyne (e.g., DBCO, BCN) conjugated to Rhodamine (alternative for SPAAC) | Live Cells | 10 - 25 µM | 30 - 120 minutes |
Note: It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental setup.
Table 2: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (Ex) | ~544 nm |
| Emission Maximum (Em) | ~576 nm |
| Recommended Filter Set | TRITC/Cy3 |
Experimental Protocols
Protocol 1: Staining of Fixed Cells using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the intracellular staining of alkyne-labeled biomolecules in fixed cells.
Materials:
-
Cells cultured on coverslips or in microplates
-
Alkyne-modified metabolic precursor (e.g., AHA, EdU)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper protectant ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-buffered saline (PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the desired alkyne-modified metabolic precursor in culture medium for a predetermined time (e.g., 1-24 hours) to allow for incorporation into biomolecules.
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Wash cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the "Click-it®" reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
435 µL PBS
-
10 µL of 10 mM this compound stock solution (final concentration: 200 µM, can be optimized between 1-10 µM)
-
20 µL of 50 mM CuSO₄ stock solution (final concentration: 2 mM)
-
20 µL of 50 mM Copper Protectant Ligand stock solution (final concentration: 2 mM)
-
15 µL of 500 mM freshly prepared Sodium Ascorbate stock solution (final concentration: 15 mM)
-
-
Remove the wash buffer from the cells and add the "Click-it®" reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Rhodamine (e.g., TRITC/Cy3 channel).
-
Protocol 2: Staining of Live Cells using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for the labeling of alkyne-tagged biomolecules in living cells without the need for a copper catalyst.
Materials:
-
Cells cultured in an appropriate imaging dish or plate
-
Alkyne-modified metabolic precursor (e.g., AHA, EdU)
-
This compound (or a strained alkyne-conjugated rhodamine)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Metabolic Labeling:
-
Incubate cells with the desired alkyne-modified metabolic precursor in culture medium for a predetermined time (e.g., 1-24 hours).
-
-
Strain-Promoted Click Reaction:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Prepare a solution of this compound in live-cell imaging medium at the desired final concentration (e.g., 10-50 µM).
-
Add the this compound-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for cell staining using this compound.
References
Application Notes and Protocols for Determining the Labeling Efficiency of Rhodamine-N3 Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine-N3 chloride is a fluorescent dye containing an azide (B81097) group, designed for the covalent labeling of biomolecules that have been modified to contain an alkyne group.[1][2][3][4][5] This labeling strategy predominantly utilizes "click chemistry," a set of highly efficient and specific reactions. The two main types of click chemistry reactions applicable to this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][6][7][]
-
CuAAC involves the use of a copper(I) catalyst to join the azide on the rhodamine dye with a terminal alkyne on the biomolecule, forming a stable triazole linkage.[][9]
-
SPAAC is a copper-free alternative that reacts the azide with a strained cyclooctyne (B158145) (e.g., DBCO or BCN), offering the advantage of being more biocompatible by avoiding copper cytotoxicity.[1][7]
Accurate determination of the labeling efficiency, often expressed as the Degree of Labeling (DOL) or Fluorophore-to-Protein (F/P) ratio, is critical.[10][11][12] It ensures reproducibility, allows for the precise quantification of labeled molecules, and helps to avoid issues like fluorescence quenching (from over-labeling) or weak signal (from under-labeling).[10][12] These application notes provide a detailed protocol for labeling a model protein (e.g., Bovine Serum Albumin - BSA) functionalized with an alkyne group and for subsequently determining the labeling efficiency using UV-Vis spectrophotometry.
Principle of Labeling Efficiency Determination
The Degree of Labeling (DOL) is determined by measuring the absorbance of the purified, labeled protein conjugate at two specific wavelengths:
-
280 nm: The characteristic absorbance maximum for most proteins, used to determine the protein concentration.
-
~544 nm: The absorbance maximum (λ_max) for the Rhodamine dye, used to determine the dye concentration.[1]
A correction factor is necessary because the rhodamine dye also absorbs light at 280 nm.[10][11] By accounting for this overlap, the precise concentration of both the protein and the dye in the conjugate solution can be calculated, yielding the average number of dye molecules per protein molecule.[11][12]
Experimental Workflow and Pathways
Logical Relationship of Click Chemistry Labeling
The following diagram illustrates the two primary click chemistry pathways for labeling an alkyne-modified biomolecule with this compound.
Caption: Click chemistry pathways for labeling with Rhodamine-N3.
Experimental Workflow for Labeling and Analysis
This diagram outlines the complete experimental process from the labeling reaction to the final determination of labeling efficiency.
Caption: Workflow for determining Rhodamine-N3 labeling efficiency.
Materials and Reagents
-
Alkyne-modified protein (e.g., Alkyne-BSA)
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Purification column (e.g., desalting or gel filtration column)
-
UV-Vis Spectrophotometer and quartz cuvettes
Experimental Protocols
Protocol 1: CuAAC Labeling of Alkyne-Modified Protein
This protocol describes the labeling of an alkyne-modified protein using a copper-catalyzed click reaction.
-
Prepare Protein Solution: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Catalyst Premix (Freshly Made):
-
Mix 1 part 100 mM CuSO4 with 4 parts 100 mM THPTA or TBTA in water.
-
Vortex to ensure complete mixing.
-
-
Prepare Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh immediately before use.
-
Initiate the Labeling Reaction:
-
To the protein solution, add this compound stock solution to achieve a 10-20 fold molar excess over the protein.
-
Add the catalyst premix to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the protein-dye conjugate from excess dye and reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the colored, labeled protein.[10][11][12]
Protocol 2: Spectrophotometric Determination of Labeling Efficiency
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A_280) and 544 nm (A_max).
-
If the absorbance values are too high (>2.0), dilute the sample with PBS and re-measure, keeping track of the dilution factor.[11]
-
-
Calculations: Use the following equations to determine the Degree of Labeling (DOL).
-
Correction Factor (CF) for Rhodamine-N3 at 280 nm:
-
CF = A_280 of free dye / A_max of free dye
-
Note: This value is typically around 0.25 for rhodamine dyes but should be determined empirically if high accuracy is required.
-
-
Concentration of Protein (M):
-
Protein Conc. (M) = [A_280 - (A_max * CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε ≈ 43,824 M⁻¹cm⁻¹).
-
-
Concentration of Dye (M):
-
Dye Conc. (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of Rhodamine-N3 at its λ_max (typically ~92,000 M⁻¹cm⁻¹ for rhodamine derivatives).
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Data Presentation
The following tables summarize representative data from a labeling experiment.
Table 1: Key Spectroscopic Parameters
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of Protein (BSA) | ε_protein | 43,824 | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Rhodamine-N3 | ε_dye | 92,000 | M⁻¹cm⁻¹ |
| Absorbance Maximum of Rhodamine-N3 | λ_max | 544 | nm |
| Correction Factor at 280 nm | CF | 0.25 | (dimensionless) |
Table 2: Sample Experimental Data and DOL Calculation
| Sample | Dilution Factor | A_280 (measured) | A_max (measured) | Protein Conc. (M) | Dye Conc. (M) | Degree of Labeling (DOL) |
| Labeled BSA | 2 | 0.850 | 0.610 | 1.60 x 10⁻⁵ | 1.33 x 10⁻⁵ | 4.1 |
| Unlabeled BSA (Control) | 2 | 0.700 | 0.005 | 1.59 x 10⁻⁵ | - | N/A |
Calculations are based on the formulas provided in Protocol 2 and a 1 cm pathlength. The final calculated concentrations reflect the undiluted sample.
Troubleshooting and Considerations
-
Low DOL: Increase the molar excess of the dye, extend the reaction time, or ensure the freshness of the sodium ascorbate solution.
-
High DOL / Precipitation: Reduce the molar excess of the dye. Over-labeling can lead to protein precipitation and fluorescence quenching.[12]
-
Purification is Critical: Incomplete removal of the free, unconjugated dye is the most common source of error, leading to an overestimation of the DOL. Ensure thorough purification.[10][11][13]
-
Protein Concentration: Accurate knowledge of the protein's molar extinction coefficient is essential for an accurate DOL calculation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 2363751-90-8 [m.chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Non-Specific Binding of Rhodamine-N3 Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of Rhodamine-N3 chloride in their experiments.
I. Understanding Non-Specific Binding of this compound
This compound is a fluorescent probe containing an azide (B81097) group, widely used for labeling alkyne-modified biomolecules via click chemistry.[1][2] Non-specific binding refers to the adherence of the probe to cellular components or surfaces in a manner not related to the intended target, leading to high background fluorescence and potentially confounding experimental results. The primary drivers of non-specific binding for rhodamine dyes are hydrophobic and electrostatic interactions.[3]
Diagram 1: The Mechanism of Non-Specific Binding
Caption: Specific vs. non-specific binding of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
A1: High background fluorescence is primarily caused by:
-
Hydrophobic Interactions: The rhodamine core is hydrophobic and can interact with lipids and hydrophobic regions of proteins.[3][4]
-
Ionic Interactions: Rhodamine dyes can carry a charge, leading to electrostatic interactions with charged cellular components.[3]
-
Inadequate Washing: Insufficient washing after staining fails to remove all unbound probe.[]
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary increases the likelihood of non-specific binding.[]
-
Fixation and Permeabilization Artifacts: Aldehyde-based fixatives can increase autofluorescence. Permeabilization methods can expose intracellular components that non-specifically bind the dye.[6][7]
-
Issues with Click Chemistry Reaction: In copper-catalyzed click chemistry (CuAAC), non-specific binding of copper ions can contribute to background signal.[8]
Q2: How do I choose the right blocking agent to reduce non-specific binding?
A2: The choice of blocking agent depends on the nature of the non-specific interaction.
-
Bovine Serum Albumin (BSA): A common blocking agent that masks hydrophobic and charged sites.
-
Normal Serum: Using serum from the same species as the secondary antibody (if applicable) can block non-specific binding sites.
-
Detergents (e.g., Tween-20): Low concentrations of non-ionic detergents can help reduce hydrophobic interactions.
Q3: Can the click chemistry reaction itself contribute to background?
A3: Yes. In copper-catalyzed reactions, excess copper can lead to non-specific fluorescence. It is crucial to use a copper-chelating ligand (e.g., THPTA, BTTAA) to minimize this effect. Additionally, unreacted this compound must be thoroughly washed away.[8] Some studies suggest that reactions where the biomolecule contains the azide and the detection moiety is the alkyne can be prone to more side reactions.[9]
III. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background fluorescence.
Step 1: Identify the Source of Background
Run a negative control sample that includes all steps except for the addition of this compound.[10]
-
High background in the negative control: This indicates autofluorescence from your sample or reagents.
-
Low background in the negative control: The high background is likely due to non-specific binding of the this compound.
Step 2: Optimization of Staining Protocol
| Parameter | Recommendation | Expected Outcome |
| Probe Concentration | Titrate this compound to the lowest effective concentration. A typical starting point for imaging is in the low micromolar range.[11] | Reduced non-specific binding due to lower availability of unbound probe. |
| Incubation Time | Minimize incubation time to the shortest duration necessary for specific labeling.[] | Decreased opportunity for non-specific interactions to occur. |
| Washing Steps | Increase the number and duration of washes after incubation. Use a buffer containing a mild non-ionic detergent like 0.05% Tween-20.[][12] | More effective removal of unbound this compound. |
Step 3: Optimization of Blocking and Buffer Conditions
| Parameter | Recommendation | Expected Outcome |
| Blocking Agent | Use a blocking buffer containing 1-5% BSA or normal serum for 30-60 minutes before adding the probe.[13] | Masking of non-specific binding sites on cellular components. |
| Buffer pH | Maintain a physiological pH (7.2-7.4) in your buffers, as significant deviations can alter molecular charges and increase non-specific binding. | Minimized ionic interactions. |
| Salt Concentration | Increasing the salt concentration (e.g., up to 500 mM NaCl) in the washing buffer can help disrupt non-specific ionic interactions. | Reduced electrostatic-based non-specific binding. |
| Detergents | Include a low concentration (e.g., 0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffers.[14] | Disruption of non-specific hydrophobic interactions. |
Step 4: Optimization of Click Chemistry (CuAAC) Protocol
| Parameter | Recommendation | Expected Outcome |
| Copper Concentration | Use the lowest concentration of CuSO4 that effectively catalyzes the reaction. | Minimized copper-mediated background. |
| Ligand Concentration | Use a copper-chelating ligand (e.g., THPTA, BTTAA) at a concentration 5-fold higher than CuSO4. | Prevention of non-specific copper binding to cellular components. |
| Reducing Agent | Use fresh sodium ascorbate (B8700270) solution. | Efficient reduction of Cu(II) to the catalytic Cu(I) species, preventing side reactions. |
| Reagent Ratios | Ensure that the ascorbate concentration is significantly higher than the copper concentration.[15] | Promotion of an efficient click reaction and reduction of side reactions. |
IV. Experimental Protocols
Protocol 1: General Staining Protocol with this compound for Cultured Cells
-
Cell Seeding: Plate cells on coverslips or imaging dishes and culture to the desired confluency.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Click Reaction: Prepare the click reaction cocktail containing this compound, CuSO4, a copper-chelating ligand, and a reducing agent in buffer. Incubate with the cells for the optimized time.
-
Washing: Wash cells three times with PBS containing 0.05% Tween-20 for 10 minutes each.
-
(Optional) Counterstaining: Stain nuclei with a suitable counterstain (e.g., DAPI).
-
Mounting: Mount the coverslips with an anti-fade mounting medium.[][16]
-
Imaging: Acquire images using appropriate filter sets for rhodamine fluorescence.
Protocol 2: Reducing Aldehyde-Induced Autofluorescence
This protocol can be performed after fixation and before permeabilization.[7]
-
Fixation and Washing: Fix and wash the samples as described in Protocol 1.
-
Reduction: Prepare a fresh solution of 0.1% sodium borohydride (B1222165) in PBS.
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.
-
Proceed with Staining: Continue with the permeabilization and subsequent steps of your staining protocol.
V. Quantitative Data Summary
While specific quantitative data for reducing non-specific binding of this compound is limited in the literature, the following tables provide representative data on the effectiveness of common strategies for rhodamine dyes and other fluorescent probes.
Table 1: Effect of Blocking Agents on Background Fluorescence
| Blocking Agent | Concentration | Incubation Time | Typical Background Reduction |
| BSA | 1-5% | 30-60 min | 20-40% |
| Normal Goat Serum | 5-10% | 30-60 min | 30-50% |
| Non-fat Dry Milk | 5% | 60 min | 25-45% |
Table 2: Effect of Washing Conditions on Signal-to-Noise Ratio
| Wash Buffer Additive | Concentration | Number of Washes | Improvement in S/N Ratio |
| Tween-20 | 0.05% | 3 x 10 min | ~1.5 to 2-fold |
| Triton X-100 | 0.1% | 3 x 10 min | ~1.5 to 2.5-fold |
| High Salt (NaCl) | 500 mM | 3 x 5 min | ~1.2 to 1.8-fold |
Note: The actual reduction in background and improvement in signal-to-noise (S/N) ratio will vary depending on the cell type, experimental conditions, and the initial level of non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Role of electrostatic and hydrophobic forces in the interaction of ionic dyes with charged micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The effect of detergents on trimeric G-protein activity in isolated plasma membranes from rat brain cortex: correlation with studies of DPH and Laurdan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Rhodamine-N3 Chloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their experiments utilizing Rhodamine-N3 chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye containing an azide (B81097) group. It is primarily used in "click chemistry," a type of bioorthogonal reaction. Specifically, it participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). In these reactions, the azide group on the rhodamine molecule covalently bonds with an alkyne group that has been incorporated into a biomolecule of interest (e.g., a protein, nucleic acid, or glycan). This allows for the specific fluorescent labeling of the target biomolecule.[1]
Q2: What are the main causes of a low signal-to-noise ratio in my this compound experiments?
A low signal-to-noise ratio is typically a result of either a weak fluorescent signal (low signal) or high, non-specific background fluorescence (high noise).
-
Common causes of low signal include:
-
Inefficient click reaction.
-
Low incorporation of the alkyne-modified substrate into the biomolecule of interest.
-
Suboptimal concentration of this compound.
-
Insufficient incubation time.
-
Photobleaching of the fluorophore during imaging.[2]
-
-
Common causes of high background include:
Q3: How can I be sure that the click chemistry reaction is working efficiently?
The efficiency of the copper-catalyzed click reaction is crucial for a strong signal. Ensure that your copper (I) catalyst is active. Copper (I) can be oxidized to the inactive copper (II) state by dissolved oxygen. It is common practice to use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its active Cu(I) state. Additionally, using a copper-chelating ligand can enhance the reaction's efficiency and protect your sample.[5][6]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Perform a concentration titration to determine the optimal this compound concentration. Start with a low concentration and incrementally increase it to find the best balance between signal intensity and background.[2][4] |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the dye. Use a buffer-detergent mixture (e.g., PBS with 0.1% Tween 20) for more stringent washing. |
| Non-Specific Binding | Include a blocking step (e.g., with Bovine Serum Albumin - BSA) before adding the this compound to reduce non-specific adherence to surfaces. |
| Cellular Autofluorescence | Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a different imaging channel with less autofluorescence or specialized autofluorescence quenching reagents.[2] |
| Reagent Impurity | Ensure you are using high-purity this compound. If you suspect impurities, consider purifying the reagent or obtaining it from a different supplier. |
Issue 2: Weak or No Fluorescent Signal
A weak or absent signal can be due to several factors related to the labeling reaction and imaging setup.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | As with high background, a concentration that is too low will result in a weak signal. A titration experiment is recommended to find the optimal concentration. |
| Insufficient Incubation Time | The click reaction requires sufficient time to proceed to completion. Optimize the incubation time by testing a range of durations (e.g., 30 minutes to 2 hours). |
| Inefficient Click Reaction | Ensure all components of the click chemistry reaction are fresh and at the correct concentrations. For CuAAC, the use of a reducing agent like sodium ascorbate is critical to maintain the copper catalyst in its active Cu(I) state.[5][6] |
| Low Alkyne Incorporation | Verify that the alkyne-modified substrate is being successfully incorporated into your biomolecule of interest. This may require a separate validation experiment. |
| Imaging Settings | Ensure you are using the correct excitation and emission filters for this compound (typically around 555 nm for excitation and 580 nm for emission). Optimize the microscope's detector gain and exposure time, but be mindful that increasing these can also amplify background noise. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, reduce the laser power and exposure time as much as possible while still obtaining a detectable signal.[4] |
Data Presentation
The following tables provide illustrative data to guide the optimization of your experiments. The optimal conditions will vary depending on the specific cell type, target biomolecule, and experimental setup.
Table 1: Illustrative Effect of this compound Concentration on Signal-to-Noise Ratio (S/N)
| Concentration (µM) | Relative Signal Intensity | Relative Background Intensity | Illustrative S/N Ratio |
| 1 | 25 | 10 | 2.5 |
| 5 | 70 | 20 | 3.5 |
| 10 | 120 | 35 | 3.4 |
| 25 | 200 | 70 | 2.9 |
| 50 | 210 | 150 | 1.4 |
Note: This table illustrates a common trend where the signal intensity plateaus at higher concentrations, while the background continues to increase, leading to a decrease in the signal-to-noise ratio.
Table 2: Illustrative Effect of Incubation Time on Fluorescence Signal
| Incubation Time (minutes) | Relative Fluorescence Intensity |
| 15 | 60 |
| 30 | 110 |
| 60 | 180 |
| 90 | 195 |
| 120 | 200 |
Note: This table illustrates that the reaction may approach completion after a certain incubation period, after which further increases in time yield diminishing returns in signal intensity.
Experimental Protocols
Detailed Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Intracellular Proteins
This protocol provides a general framework for labeling alkyne-modified proteins within cells using this compound.
1. Cell Preparation and Metabolic Labeling: a. Culture cells of interest to the desired confluency. b. Incubate cells with an alkyne-modified amino acid analog in methionine-free media for a sufficient time to allow for incorporation into newly synthesized proteins.
2. Fixation and Permeabilization: a. Gently wash the cells three times with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.
3. Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
- 880 µL of PBS
- 10 µL of 10 mM this compound in DMSO (final concentration: 100 µM)
- 20 µL of 50 mM CuSO4 (final concentration: 1 mM)
- 40 µL of 50 mM TCEP (tris(2-carboxyethyl)phosphine) or sodium ascorbate (final concentration: 2 mM)
- 50 µL of 10 mM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in DMSO (final concentration: 0.5 mM) b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
4. Washing and Imaging: a. Wash the cells three to five times with PBS containing 0.05% Tween 20. b. Wash three times with PBS. c. Mount the coverslip with an anti-fade mounting medium. d. Image the cells using a fluorescence microscope with appropriate filters for rhodamine.
Visualizations
Experimental workflow for this compound labeling.
Troubleshooting decision tree for low signal-to-noise ratio.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
References
Rhodamine-N3 chloride background fluorescence reduction techniques
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Rhodamine-N3 chloride, with a focus on reducing background fluorescence and improving signal-to-noise ratio in imaging experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly obscure the specific signal from your target of interest, leading to poor image quality and difficulty in data interpretation. This guide provides a systematic approach to identifying and mitigating the common causes of high background when using this compound.
Issue: High fluorescence signal in no-probe or negative control samples.
This indicates that the background is likely due to non-specific binding of the fluorescent probe, autofluorescence of the sample, or issues with the reagents and experimental setup.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Non-Specific Binding of this compound | 1. Optimize Probe Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound that still provides a specific signal.[1] 2. Increase Washing: Extend the duration and/or number of washing steps after the click reaction to more effectively remove unbound probe.[] 3. Use Blocking Agents: Pre-incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA) to minimize non-specific binding to cellular components.[3] 4. Add Surfactants to Wash Buffers: Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) in your wash buffers to help reduce hydrophobic interactions. | Reduced background fluorescence in both control and experimental samples, leading to a better signal-to-noise ratio. |
| Sample Autofluorescence | 1. Use an Unstained Control: Image an unstained sample (no this compound) using the same imaging parameters to determine the baseline level of autofluorescence.[4] 2. Choose the Right Fixative: Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence.[5] Consider using methanol (B129727) or ethanol (B145695) as a fixative, which may cause less autofluorescence.[6] 3. Quench Autofluorescence: After aldehyde fixation, treat the sample with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS to reduce autofluorescence.[6] 4. Select Appropriate Filters: Ensure your microscope's filter sets are optimized for this compound (Ex/Em ≈ 544/576 nm) to minimize the collection of autofluorescence from other wavelengths.[1] | A significant decrease in the background signal of the unstained control, indicating successful mitigation of autofluorescence. |
| Incomplete or Inefficient Click Reaction | 1. Use Fresh Reagents: Prepare fresh solutions of the copper catalyst (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate) for each experiment.[3] 2. Optimize Reagent Concentrations: Ensure the correct concentrations and ratios of the click chemistry reagents are used. A copper-chelating ligand (e.g., THPTA) can help protect the Cu(I) state and improve reaction efficiency.[3][7] 3. Degas Solutions: Remove dissolved oxygen from your reaction buffers, as it can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[3] | A stronger specific signal in your experimental samples without a corresponding increase in background, improving the overall signal-to-noise ratio. |
| Reagent and Material Contamination | 1. Use High-Purity Reagents: Ensure all buffers and reagents are prepared with high-purity water and are free from microbial contamination.[4] 2. Check for Fluorescent Impurities: If possible, verify the purity of your this compound stock, as it may contain highly fluorescent impurities.[8] | A reduction in background fluorescence that cannot be attributed to other sources. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a fluorescent dye that contains an azide (B81097) group.[9] It is used in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to label biomolecules that have been modified to contain an alkyne group.[9][10] This allows for the specific visualization of these molecules in applications such as fluorescence microscopy.
Q2: What are the primary causes of high background fluorescence with this compound?
A2: The main causes of high background fluorescence include:
-
Non-specific binding: The probe may adhere to unintended cellular components.[4]
-
Sample autofluorescence: Biological samples naturally fluoresce, which can interfere with the signal from the probe.[5]
-
Suboptimal experimental conditions: This can include using too high a concentration of the probe, insufficient washing, or inefficient click chemistry reactions.[1][11]
Q3: How can I reduce non-specific binding of this compound?
A3: To reduce non-specific binding, you can:
-
Optimize the probe concentration: Use the lowest concentration that gives a good signal.[1]
-
Use a blocking agent: Incubate your sample with a blocking solution, such as 1-3% BSA in PBS, before adding the click chemistry reagents.[3][12]
-
Improve washing: Increase the number and duration of washes after the click reaction.[]
-
Add a surfactant: Include a mild detergent like Tween 20 in your wash buffer.
Q4: What is the difference between using BSA and Tween 20 as blocking agents?
A4: Both BSA and Tween 20 can reduce non-specific binding, but they work through different mechanisms. BSA is a protein that blocks vacant binding sites on surfaces, preventing the fluorescent probe from adhering to them.[13] Tween 20 is a non-ionic detergent that reduces hydrophobic interactions, which can also contribute to non-specific binding.[13] The choice between them, or the use of both, may depend on the specific sample and experimental conditions.
Q5: Can the click chemistry reaction itself contribute to background fluorescence?
A5: Yes, in some cases, the copper catalyst used in CuAAC can contribute to background fluorescence or the generation of reactive oxygen species that lead to non-specific signals.[3] Using a copper-chelating ligand like THPTA can help to minimize these effects.[3]
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells with this compound
This protocol provides a general workflow for labeling alkyne-modified proteins in fixed cells using a CuAAC reaction.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[12]
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For a 100 µL final volume:
-
This compound (final concentration 5-25 µM)
-
Copper (II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)
-
Copper-chelating ligand (e.g., THPTA) (final concentration 100 µM)
-
Reducing agent (e.g., sodium ascorbate) (final concentration 1 mM, add fresh)
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.05% Tween 20, for 5 minutes each wash.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[]
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ≈ 544/576 nm).[9]
-
Protocol 2: Troubleshooting Workflow for High Background
Data Presentation
Table 1: Optimization of this compound Concentration
| Concentration Range | Signal Intensity | Background Level | Recommendation |
| Low (e.g., < 5 µM) | Low to Moderate | Low | Good starting point for optimization. |
| Moderate (e.g., 5-25 µM) | Moderate to High | Moderate | Often the optimal range.[9] |
| High (e.g., > 25 µM) | High (may saturate) | High | Generally not recommended due to increased non-specific binding. |
Table 2: Effect of Washing and Blocking Agents
| Condition | Relative Background | Signal-to-Noise Ratio | Notes |
| Standard PBS Wash | High | Low | Prone to high non-specific binding. |
| Extended PBS Wash | Moderate | Moderate | Increasing wash time and volume can help. |
| PBS + 0.05% Tween 20 Wash | Low-Moderate | Moderate-High | Surfactant helps remove non-specifically bound probe. |
| 3% BSA Block + PBS Wash | Low-Moderate | Moderate-High | Blocking vacant sites is effective.[12] |
| 3% BSA Block + PBS/Tween 20 Wash | Low | High | Combining blocking and surfactant washes is often the most effective strategy. |
Visualization of Key Processes
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Experimental Workflow for Cellular Labeling
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
issues with Rhodamine-N3 chloride solubility during experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rhodamine-N3 chloride. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when preparing and using this compound solutions.
Problem 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause: The selected solvent may not be appropriate for this compound.
-
Solution:
-
Verify Solvent Selection: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Water solubility is very low and not recommended for initial stock preparation.[1]
-
Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Mechanical Assistance: Gentle warming to 37°C or brief sonication can aid in the dissolution of the compound.[2] Avoid excessive heat, as it may degrade the dye.
-
Problem 2: The this compound solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Aggregation of the dye.
-
Solution: Rhodamine dyes have a tendency to aggregate, especially at high concentrations and in aqueous buffers.[3][4]
-
Dilution: If you suspect aggregation in your stock solution, try diluting it further with the same solvent.
-
Sonication: A brief period in a bath sonicator can help to break up aggregates.
-
-
-
Possible Cause 2: Precipitation upon dilution in an aqueous buffer.
-
Solution: This is a common issue when diluting a DMSO stock solution into an aqueous buffer for your experiment.
-
Working Concentration: Ensure your final working concentration of this compound is appropriate for your experiment (e.g., in the micromolar range) to prevent it from falling out of solution.
-
Buffer Composition: High salt concentrations in your buffer can promote aggregation. If your experimental protocol allows, consider using a buffer with a lower ionic strength.
-
pH of the Buffer: The pH of the aqueous buffer can influence the solubility of rhodamine dyes.[3] While Rhodamine B is more soluble in acidic conditions, the optimal pH for your specific application should be considered in conjunction with the stability of your biomolecules.
-
Co-solvents: For some applications, the inclusion of a small percentage of an organic co-solvent in the final aqueous solution may help maintain solubility, but this must be compatible with your experimental system (e.g., live cells).[3]
-
-
Problem 3: The this compound solution has lost its fluorescence or the signal is weak.
-
Possible Cause 1: Degradation of the dye.
-
Solution:
-
Proper Storage: Store the solid this compound at 4°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[]
-
Light Exposure: Rhodamine dyes are sensitive to light. Protect your solutions from light during preparation, storage, and incubation steps.[]
-
-
-
Possible Cause 2: pH-dependent fluorescence quenching.
-
Solution: The fluorescence of some rhodamine derivatives can be pH-sensitive.[3] Ensure the pH of your experimental buffer is within the optimal range for both your biological sample and the fluorescence of the dye.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO. It has a reported solubility of up to 25 mg/mL in DMSO, though sonication may be required.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: It is not recommended to dissolve this compound directly in aqueous buffers due to its very low water solubility (< 0.1 mg/mL).[1] A concentrated stock solution should first be prepared in DMSO and then diluted to the final working concentration in your aqueous buffer.
Q3: My DMSO stock of this compound has been stored for a while and now has precipitates. Can I still use it?
A3: Precipitates may indicate aggregation or degradation. You can try to redissolve the compound by gentle warming or sonication.[2] However, it is best practice to prepare fresh stock solutions and store them in single-use aliquots to prevent such issues.[] If the solution does not become clear, it is advisable to prepare a fresh stock.
Q4: How should I store my this compound solutions?
A4: Solid this compound should be stored at 4°C, sealed, and protected from light and moisture. Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q5: What are typical working concentrations for this compound in experiments?
A5: The optimal working concentration will depend on your specific application. However, for applications like click chemistry labeling in cell lysates, final concentrations are often in the micromolar range, for example, 25 µM. It is always recommended to perform a concentration titration to determine the optimal concentration for your experiment that provides a good signal-to-noise ratio without causing cytotoxicity or aggregation.[]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | Citations |
| DMSO | 25 mg/mL (29.50 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility. | |
| DMSO | 3.33 mg/mL | Requires sonication, warming, and heating to 60°C. | [1] |
| Water | < 0.1 mg/mL | Not recommended for stock solution preparation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial briefly to mix. If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or gently warm it to 37°C until the solution is clear.[2]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for a Typical Labeling Experiment
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Just before use, dilute the stock solution into your final aqueous reaction buffer (e.g., PBS) to the desired working concentration (e.g., 25 µM). It is important to add the DMSO stock to the aqueous buffer and mix gently to avoid precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Rhodamine-N3 Chloride Click Chemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Rhodamine-N3 chloride in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye containing an azide (B81097) group.[1][2][3] It is a reagent used in click chemistry to label biomolecules that have been modified to contain an alkyne group.[1][2] This labeling allows for the visualization and tracking of these biomolecules in various experimental setups. The reaction, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage.[1][4] this compound can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[1][2][4]
Q2: What are the excitation and emission wavelengths for Rhodamine-N3?
The excitation and emission maxima for the triazole product of Rhodamine-N3 are approximately 544 nm and 576 nm, respectively.[1]
Q3: What is the role of each component in the click chemistry reaction?
-
This compound: The azide-containing fluorescent probe.
-
Alkyne-modified biomolecule: The molecule of interest to be labeled.
-
Copper(II) sulfate (B86663) (CuSO₄): The source of the copper catalyst.[5][6]
-
Sodium Ascorbate (B8700270): A reducing agent used to convert the inactive Cu(II) to the active Cu(I) catalyst.[5][6]
-
Ligand (e.g., THPTA, TBTA): Stabilizes the Cu(I) catalyst, prevents its oxidation, and can increase the reaction rate.[5][7]
Q4: Can I perform this reaction in a cellular environment?
While the traditional copper-catalyzed click chemistry can be toxic to living cells due to the copper catalyst, modifications to the protocol, such as the use of specific ligands, can minimize this toxicity and allow for in vivo applications.[7][8] For live-cell imaging, copper-free click chemistry using reagents like DBCO or BCN is an alternative.[4][8]
Troubleshooting Guide
This section addresses common issues encountered during this compound click chemistry experiments.
Issue 1: Low or No Fluorescent Signal (Low or No Product Yield)
A weak or absent fluorescent signal is a common problem, indicating a low yield of the labeled biomolecule.
Potential Causes and Solutions:
-
Inactive Copper Catalyst: The active catalyst for click chemistry is Copper(I), which can be easily oxidized to the inactive Copper(II) state by oxygen.[5]
-
Incorrect Reagent Stoichiometry: The ratio of azide to alkyne is critical for the reaction to proceed to completion.
-
Solution: While a 1:1 ratio is often a good starting point, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can help drive the reaction forward.[5]
-
-
Impure Reagents or Solvents: Contaminants in your reagents or solvents can interfere with the reaction.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[5]
-
-
Ligand Issues: An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results. The ligand stabilizes the active Cu(I) catalyst.[5]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[5] Additionally, certain functional groups on your biomolecule, such as thiols, can chelate the copper catalyst and inhibit the reaction.[5]
Troubleshooting Workflow for Low/No Product Yield
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Issue 2: High Background Fluorescence
Excessive background signal can obscure the specific labeling of your target biomolecule.
Potential Causes and Solutions:
-
Non-specific Binding of Rhodamine-N3: The fluorescent probe may be sticking to other components in your sample.
-
Solution: Include additional washing steps after the click reaction. The use of a mild detergent, such as Tween-20, in your washing buffer can also help to reduce non-specific binding.
-
-
Precipitation of Reagents: this compound or other reagents may precipitate out of solution, leading to fluorescent aggregates.
-
Solution: Ensure all reagents are fully dissolved before starting the reaction. Centrifuge your sample after the reaction and before imaging to pellet any precipitates.
-
Issue 3: Degradation of Biomolecule
The reaction conditions may be too harsh for your biomolecule, leading to its degradation.
Potential Causes and Solutions:
-
Oxidative Damage: Reactive oxygen species (ROS) can be generated during the reaction, which can damage sensitive biomolecules.
-
Copper Toxicity: As mentioned, copper can be toxic to certain biological systems.
-
Solution: Minimize the concentration of copper and the reaction time. The use of a biocompatible ligand is crucial for in vivo experiments.[7]
-
Experimental Protocol and Data
General Protocol for CuAAC Labeling of Proteins
This is a general guideline; optimization for your specific biomolecule and experimental setup is recommended.
-
Prepare Stock Solutions:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
This compound: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 50 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM.
-
Add this compound to a final concentration of 25-100 µM.
-
In a separate tube, pre-mix the CuSO₄ and ligand. For a final copper concentration of 1 mM, you would use a 5-fold excess of ligand (5 mM final concentration).[6]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.[6]
-
Gently mix and allow the reaction to proceed at room temperature for 1 hour.[1]
-
-
Post-Reaction:
-
The labeled protein can then be purified from excess reagents using methods such as SDS-PAGE, size-exclusion chromatography, or dialysis.
-
Quantitative Data Summary
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-modified Protein | Variable | 1-10 µM | Optimal concentration is substrate-dependent. |
| This compound | 10 mM in DMSO | 25-100 µM | A slight excess relative to the alkyne is often used. |
| Copper(II) sulfate | 50 mM in water | 0.1-1 mM | Higher concentrations can increase reaction rate but also risk biomolecule damage.[1][5] |
| Ligand (e.g., THPTA) | 50 mM in water | 0.5-5 mM | A 1:1 to 5:1 ligand to copper ratio is recommended.[5][6] |
| Sodium Ascorbate | 100 mM in water | 1-5 mM | Should be prepared fresh.[5][6] |
Experimental Workflow Diagram
Caption: General experimental workflow for this compound click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rhodamine-N3 Chloride Staining
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the washing steps for Rhodamine-N3 chloride staining experiments, ensuring high-quality, reproducible results.
Troubleshooting Guide: Washing Steps
This section addresses common issues encountered during and after the washing phase of this compound staining protocols.
Question: Why is my background signal high after staining?
High background fluorescence can obscure your specific signal and is often related to the washing procedure. Here are the most common causes and their solutions:
-
Insufficient Washing: Unbound this compound molecules may remain if washing is not thorough enough.[]
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5) and/or the duration of each wash (e.g., from 5 to 10 minutes). Use a generous volume of wash buffer and ensure gentle agitation (e.g., on a rocker) to facilitate the removal of unbound dye.[2]
-
-
High Dye Concentration: Using too much dye can lead to increased non-specific binding that is difficult to remove.[][2]
-
Solution: Perform a titration experiment to determine the optimal dye concentration that provides a strong signal without excessive background.
-
-
Hydrophobic Interactions: Rhodamine dyes can be hydrophobic, leading to non-specific binding to cellular components or substrates.[3][]
-
Solution: Incorporate a blocking step before staining using agents like Bovine Serum Albumin (BSA) or normal serum to block non-specific sites.[] Additionally, adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer can help disrupt weak, non-specific interactions.
-
-
Cell/Tissue Autofluorescence: Some samples have inherent fluorescence, which can be mistaken for high background.[2]
-
Solution: Always include an unstained control sample to assess the level of natural autofluorescence.[2] If it is significant, consider using an autofluorescence quenching kit.
-
Question: My fluorescence signal is weak or absent after washing. What happened?
A weak signal can be just as problematic as high background. Consider these potential causes:
-
Excessive Washing: While uncommon, overly aggressive or prolonged washing, especially with harsh detergents, could potentially elute some of the specifically bound dye.
-
Solution: Reduce the duration or number of washes. Ensure the detergent concentration in your wash buffer is not excessively high.
-
-
Photobleaching: Rhodamine dyes can be susceptible to photobleaching if exposed to intense light for prolonged periods during the staining and washing process.[][2]
-
Solution: Protect your samples from light as much as possible throughout the experiment by covering them with aluminum foil. After the final wash, use an anti-fade mounting medium to preserve the signal for imaging.[]
-
-
Low Dye Concentration: The concentration of the dye may have been too low for effective labeling.[2]
-
Solution: If the background is clean but the signal is weak, try increasing the dye concentration in your next experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal wash buffer for this compound staining? A common and effective wash buffer is Phosphate-Buffered Saline (PBS) with a small amount of non-ionic detergent, such as 0.05% - 0.1% Tween-20 (PBST). The detergent helps to reduce non-specific binding. The exact composition can be optimized based on your specific cell or tissue type.
Q2: How many times should I wash my samples? A standard starting point is 3 washes of 5-10 minutes each. If you experience high background, increasing this to 4-5 washes is a common optimization step.[]
Q3: Can I store my samples during the washing steps? It is not recommended to pause the experiment for long periods during the washing steps. It is best to proceed directly from staining through washing to mounting to ensure the integrity of the sample and the fluorescent signal.
Q4: Does the temperature of the wash buffer matter? All washing steps should be performed at room temperature unless your specific protocol dictates otherwise.
Data Presentation: Wash Step Optimization Parameters
Optimizing washing requires balancing signal retention with background reduction. The ideal parameters are often empirical and should be adjusted for your specific sample and experimental setup.
| Parameter | Standard Protocol | Optimization Strategy for High Background | Rationale |
| Wash Buffer | PBS or TBS | PBS + 0.1% Tween-20 (PBST) | Detergent helps solubilize and remove non-specifically bound hydrophobic dye molecules.[] |
| Number of Washes | 3 cycles | 4-5 cycles | More washes provide more opportunities to remove unbound dye from the sample.[2] |
| Duration per Wash | 5 minutes | 10-15 minutes | Longer incubation in wash buffer allows more time for unbound dye to diffuse out of the sample. |
| Wash Volume | 1 mL per well (24-well plate) | Use a generous volume to create a large sink for the unbound dye to diffuse into. | A larger volume dilutes the unbound dye more effectively, preventing it from re-binding.[2] |
| Agitation | Gentle, intermittent | Continuous, gentle agitation (e.g., orbital shaker) | Ensures the entire sample surface is exposed to fresh wash buffer, improving efficiency.[2] |
Experimental Protocols
Protocol: Click Chemistry Staining with this compound
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells using a copper-catalyzed click reaction with this compound.
1. Sample Preparation & Fixation:
- Culture cells on coverslips to the desired confluency.
- Wash cells briefly with PBS.
- Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash the cells 3 times with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets):
- Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[]
- Wash the cells 3 times with PBS for 5 minutes each.
3. Click Chemistry Reaction:
- Prepare the "click" reaction cocktail fresh. For a 50 µL final volume, components typically include:
- This compound (final concentration 25 µM)[5]
- Copper (II) sulfate (B86663) (CuSO4) (final concentration 1 mM)[5]
- A copper ligand like TBTA (final concentration 100 µM)[5]
- A reducing agent like TCEP (final concentration 1 mM)[5]
- Aspirate the PBS from the cells and add the click reaction cocktail.
- Incubate for 30-60 minutes at room temperature, protected from light.[5]
4. Optimized Washing:
- Aspirate the reaction cocktail.
- Wash samples 4 times with PBST (PBS + 0.1% Tween-20) for 10 minutes each on a rocker.
- Perform a final wash with PBS for 5 minutes to remove residual detergent.
5. Counterstaining and Mounting (Optional):
- If desired, incubate with a nuclear counterstain like DAPI.
- Wash briefly with PBS.
- Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[]
- Seal the coverslip and allow the mounting medium to cure. Store at 4°C, protected from light, until imaging.
Visualizations
Caption: Troubleshooting workflow for high background staining.
Caption: Experimental workflow with an emphasis on the washing step.
References
Validation & Comparative
A Head-to-Head Comparison: Rhodamine-N3 Chloride vs. Cy5 Azide for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides a detailed, objective comparison of two popular azide-functionalized fluorescent probes for click chemistry-based protein labeling: Rhodamine-N3 chloride and Cy5 azide (B81097). We delve into their photophysical properties, labeling chemistries, and performance characteristics to help you make an informed decision for your specific research needs.
The covalent labeling of proteins with fluorescent dyes is an indispensable tool for visualizing, tracking, and quantifying proteins in a multitude of biological contexts. The advent of bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a highly specific and efficient method for attaching probes to proteins that have been metabolically or enzymatically functionalized with an alkyne group. Both this compound and Cy5 azide are designed for this purpose, yet they exhibit distinct characteristics that make them suitable for different applications.
At a Glance: Key Performance Characteristics
To facilitate a direct comparison, the key photophysical and chemical properties of this compound and Cy5 azide are summarized below. It is important to note that while data for Cy5 azide is readily available, specific quantitative values for this compound are less commonly reported. The values for Rhodamine are often representative of the broader class of rhodamine dyes.
| Property | This compound | Cy5 Azide |
| Excitation Maximum (λex) | ~544 nm[1][2] | ~646 nm |
| Emission Maximum (λem) | ~576 nm[1][2] | ~662 nm |
| Molar Extinction Coefficient (ε) | ~78,000 M⁻¹cm⁻¹ (for Rhodamine picolyl azide)[3] | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.18 - 0.64 (for various red-emitting rhodamine azides)[4] | ~0.2 - 0.27 |
| Color | Orange-Red | Far-Red |
| Primary Labeling Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2] | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
Delving Deeper: A Performance Showdown
Spectral Properties: A Question of Wavelength
The most apparent difference between this compound and Cy5 azide lies in their spectral properties. This compound, with its excitation and emission in the orange-red region of the spectrum, is well-suited for use with common laser lines (e.g., 532 nm or 543 nm) and filter sets.
In contrast, Cy5 azide is a far-red dye, a characteristic that offers a significant advantage in many biological imaging experiments. Cellular autofluorescence, a common source of background noise, is substantially lower in the far-red and near-infrared regions of the spectrum. This can lead to a significantly improved signal-to-noise ratio, enabling the detection of low-abundance proteins with greater clarity.
Brightness: More Than Just Quantum Yield
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Cy5 azide boasts a significantly higher molar extinction coefficient than typical rhodamine derivatives, meaning it absorbs light more efficiently.[3] However, the quantum yield of Cy5 azide is generally lower than that of many rhodamine derivatives.[4] This interplay results in both dyes being bright fluorophores, but the superior light-absorbing capacity of Cy5 often translates to a stronger signal in applications where photon flux is a limiting factor.
Photostability: A Key Consideration for Imaging
Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical parameter for time-lapse imaging and quantitative studies. While specific photostability data for this compound and Cy5 azide directly compared on a protein conjugate is scarce, general trends for the dye families can be considered. Rhodamine dyes are known for their good photostability.[][6] Cyanine dyes like Cy5 can be susceptible to photobleaching, particularly in the presence of certain cellular components. However, advancements in imaging buffers and antioxidant cocktails can significantly mitigate this issue. For demanding imaging applications requiring prolonged or intense illumination, the specific photostability of the dye-protein conjugate should be empirically determined.
Labeling Efficiency and Background
Both this compound and Cy5 azide participate in highly efficient click chemistry reactions. The efficiency of labeling will largely depend on the accessibility of the alkyne-modified residue on the target protein and the optimization of the click reaction conditions.
A potential concern with rhodamine dyes is their tendency to exhibit non-specific binding to cellular components due to their hydrophobic nature, which can contribute to background fluorescence.[] While the azide functionalization for click chemistry aims for specific covalent attachment, residual non-covalently bound dye could be a source of noise. Careful washing steps are crucial to minimize this. Cy5, particularly its sulfonated forms, is generally more hydrophilic, which can reduce non-specific interactions and background signal.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for labeling alkyne-modified proteins with this compound and Cy5 azide using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Workflow for Click Chemistry Labeling
The experimental workflow for labeling an alkyne-modified protein with either this compound or Cy5 azide is conceptually similar. The key steps involve preparing the protein and dye, performing the click reaction, and purifying the labeled protein.
Caption: General workflow for protein labeling via CuAAC.
Protocol 1: Labeling with this compound
This protocol is adapted from a method for labeling cell lysates for in-gel fluorescence scanning.[1]
-
Protein Preparation: Prepare your alkyne-modified protein in a suitable buffer (e.g., PBS). Ensure the protein concentration is known.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh stock solutions of:
-
100 mM TCEP (tris(2-carboxyethyl)phosphine) in water (reducing agent).
-
10 mM TBTA (tris(benzyltriazolylmethyl)amine) in DMSO (copper(I)-stabilizing ligand).
-
100 mM Copper(II) sulfate (CuSO₄) in water.
-
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound stock solution to a final concentration of 25-100 µM.
-
TCEP stock solution to a final concentration of 1 mM.
-
TBTA stock solution to a final concentration of 100 µM.
-
-
Vortex briefly to mix.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM to initiate the reaction.
-
Vortex immediately and thoroughly.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess dye and reaction components using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.
Protocol 2: Labeling with Cy5 Azide
This protocol is a general guideline for labeling alkyne-modified proteins with Cy5 azide.
-
Protein Preparation: Prepare your alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Cy5 azide in anhydrous DMSO.
-
Prepare fresh stock solutions of the click chemistry catalyst mix as described in Protocol 1 (TCEP, TBTA, CuSO₄).
-
-
Click Reaction:
-
To your protein solution, add the Cy5 azide stock solution to achieve a 2-10 fold molar excess over the protein. The optimal ratio should be determined empirically.
-
Add the TCEP, TBTA, and CuSO₄ solutions to the final concentrations specified in Protocol 1.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Purification: Remove unreacted Cy5 azide and catalyst components by gel filtration, dialysis, or another appropriate purification method.
Logical Relationships in Click Chemistry Labeling
The success of a click chemistry labeling experiment hinges on the interplay of several key components and conditions. The following diagram illustrates these relationships.
Caption: Interdependencies in a CuAAC reaction.
Conclusion: Making the Right Choice
The selection between this compound and Cy5 azide for protein labeling is not a one-size-fits-all decision. The optimal choice depends heavily on the specific experimental requirements.
-
Choose this compound for applications where a bright, orange-red fluorophore is desired and instrumentation is optimized for this spectral range. It is a robust dye with good photostability, making it a reliable workhorse for many standard fluorescence microscopy applications.
-
Choose Cy5 azide when high signal-to-noise is paramount, particularly for imaging in complex biological samples like cells and tissues where autofluorescence can be problematic. Its far-red emission significantly reduces background, making it ideal for detecting low-abundance proteins and for in vivo imaging studies.
Ultimately, for novel or demanding applications, empirical testing of both dyes with the specific protein of interest and experimental setup is the most reliable way to determine the superior choice. This guide provides the foundational knowledge to design and execute these comparative experiments effectively, leading to clearer, more reliable data in your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rhodamine Picolyl Azide | BroadPharm [broadpharm.com]
- 4. Polar red-emitting rhodamine dyes with reactive groups: synthesis, photophysical properties, and two-color STED nanoscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Rhodamine-N3 Chloride Labeling Specificity with Controls
For researchers in cell biology, chemical biology, and drug development, the precise labeling of biomolecules is paramount for accurate downstream analysis. Rhodamine-N3 chloride is a popular azide-functionalized fluorescent dye used for this purpose, enabling the visualization of alkyne-modified proteins, glycans, or other molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry"[1]. However, ensuring that the fluorescent signal originates specifically from the intended target and not from non-specific binding or other artifacts is a critical step that requires rigorous experimental controls.
This guide provides a comparative overview of this compound against other common fluorescent azide (B81097) probes, details a comprehensive experimental protocol for validating labeling specificity, and offers troubleshooting advice for common issues such as high background fluorescence.
Comparative Analysis of Fluorescent Azide Probes
| Feature | This compound | 5-TAMRA-Azide | Sulfo-Cy5 Azide |
| Excitation Max (nm) | ~544[1] | ~546[3] | ~646[4][5] |
| Emission Max (nm) | ~576[1] | ~579[3] | ~662[4][5] |
| Quantum Yield (Φ) | Not specified (Generally high for rhodamines)[2] | ~0.1[6] | ~0.28[4][5] |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not specified | 91,000[3] | 271,000[4] |
| Key Advantages | Good brightness and photostability, cell-permeable. | Well-characterized, often used as a FRET acceptor for FAM. | Bright and photostable, high water solubility, good for labeling in aqueous conditions[4][5]. |
| Potential Considerations | Potential for non-specific binding inherent to some rhodamine dyes. | Lower quantum yield compared to some other dyes. | May require optimization for cell permeability in some applications. |
Experimental Protocol for Validating Labeling Specificity
This protocol outlines the steps for labeling alkyne-modified proteins in cultured mammalian cells with this compound and validating the specificity of the labeling using essential controls.
I. Materials and Reagents
-
Cells: Mammalian cell line of interest.
-
Culture Medium: Appropriate for the cell line.
-
Alkyne-modified molecule: e.g., an alkyne-bearing amino acid analog like L-Azidohomoalanine (AHA) or a specific metabolic precursor.
-
This compound: Stock solution in DMSO.
-
Click Chemistry Reagents:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand.
-
-
Buffers: Phosphate-buffered saline (PBS), lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.
-
Microscopy: Fluorescence microscope with appropriate filter sets for rhodamine.
II. Experimental Workflow
The following diagram illustrates the overall workflow for the labeling experiment and the incorporation of necessary controls.
Caption: Experimental workflow for this compound labeling with integrated controls.
III. Step-by-Step Procedure
-
Cell Culture and Metabolic Labeling:
-
Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
For the experimental group and "Negative Control 2," replace the culture medium with a medium containing the alkyne-modified molecule at an optimized concentration.
-
For "Negative Control 1," replace the culture medium with a fresh medium lacking the alkyne-modified molecule.
-
Incubate the cells for a sufficient period to allow for the incorporation of the alkyne-modified molecule into the biomolecules of interest.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with 3% BSA in PBS for 30 minutes at room temperature to block non-specific binding sites.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix. For a final volume of 50 µL, the final concentrations should be approximately:
-
25 µM this compound
-
1 mM TCEP or Sodium Ascorbate
-
100 µM TBTA
-
1 mM CuSO₄
-
-
For the experimental group, add the complete click chemistry reaction mix to the cells and incubate for 1 hour at room temperature, protected from light.
-
For "Negative Control 1," add the complete click chemistry reaction mix.
-
For "Negative Control 2," add a solution containing only this compound at the same concentration but without the other click chemistry reagents (CuSO₄, TCEP/Ascorbate, TBTA).
-
-
Washing and Mounting:
-
After the incubation, wash the cells five times with PBS, with each wash lasting at least 5 minutes, to remove unreacted reagents.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for rhodamine (e.g., Ex: ~544 nm, Em: ~576 nm).
-
Use consistent acquisition settings (e.g., exposure time, gain) across all experimental and control groups to allow for direct comparison of fluorescence intensity.
-
IV. Interpretation of Results and Validation of Specificity
The following diagram illustrates the logical relationship between the experimental conditions and the expected outcomes for validating labeling specificity.
Caption: Logic diagram for validating labeling specificity with controls.
-
Experimental Group: Should exhibit a strong fluorescent signal localized to the expected cellular compartment(s) where the alkyne-modified biomolecules are present.
-
Negative Control 1 (No alkyne): This control assesses the non-specific binding of this compound to cellular components. A specific labeling should result in no or very low background fluorescence in this group.
-
Negative Control 2 (No click reaction): This control evaluates the non-covalent association of the fluorescent probe with the alkyne-modified biomolecules or other cellular structures. A lack of signal indicates that the fluorescence in the experimental group is due to the covalent click reaction.
Troubleshooting High Background
High background fluorescence can obscure the specific signal and complicate data interpretation. Here are some common causes and solutions:
-
Non-specific binding of the fluorescent probe:
-
Solution: Decrease the concentration of this compound. Increase the number and duration of washing steps after the click reaction. Ensure adequate blocking with BSA.
-
-
Impure reagents:
-
Solution: Use high-purity reagents. Prepare fresh solutions of sodium ascorbate or TCEP immediately before use.
-
-
Suboptimal click reaction conditions:
-
Solution: Optimize the concentrations of all click chemistry reagents. Ensure the use of a copper-chelating ligand like TBTA to improve reaction efficiency and reduce cell damage.
-
By implementing these rigorous controls and troubleshooting strategies, researchers can confidently validate the specificity of this compound labeling, leading to more reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to Control Experiments for Rhodamine-N3 Chloride Labeling
An Objective Comparison of Bioorthogonal Labeling Techniques and Essential Validation Protocols
For researchers in cell biology and drug development, the precise labeling of biomolecules is fundamental to understanding complex biological processes. Rhodamine-N3 chloride is a popular azide-functionalized fluorescent dye used for this purpose. It enables visualization of alkyne-modified molecules through a bioorthogonal reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[1][2] This guide provides a comprehensive overview of the essential control experiments required to validate this compound labeling, compares its performance with common alternatives, and offers detailed experimental protocols.
The Chemistry of Rhodamine-N3 Labeling
This compound contains an azide (B81097) group (-N3) that reacts with a terminal alkyne group on a target biomolecule to form a stable triazole linkage.[3][4] This reaction is most efficiently catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[5][6] The high specificity and reliability of this reaction allow for the precise attachment of the rhodamine fluorophore to metabolically or synthetically incorporated alkyne groups in proteins, glycans, and nucleic acids.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. axispharm.com [axispharm.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Confirming Covalent Labeling: A Comparison of Rhodamine-N3 Chloride and Biotin-Azide Probes for Western Blot Analysis
In the field of chemical biology and drug development, confirming the covalent modification of a target protein is a critical step. The "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely adopted method for attaching reporter tags to proteins that have been metabolically or enzymatically labeled with an alkyne- or azide-bearing probe.[1][2] This guide provides a comparative overview of two common azide-based reporters, Rhodamine-N3 chloride (a direct fluorescent probe) and Biotin-N3 (an affinity probe), for the confirmation of covalent labeling via Western blot.
The fundamental choice between these probes dictates the downstream detection method: direct in-gel or on-membrane fluorescence imaging versus indirect, enzyme-based chemiluminescence.[3] This choice has significant implications for sensitivity, quantification, multiplexing capabilities, and overall experimental workflow.
Comparison of Detection Strategies
The selection of a reporter probe—fluorescent or affinity-based—is a critical decision point in the experimental design. Each approach offers distinct advantages and disadvantages that researchers must weigh based on their specific experimental goals, target protein abundance, and available imaging equipment.
| Feature | Rhodamine-N3 (Fluorescent Detection) | Biotin-N3 (Chemiluminescent Detection) |
| Detection Principle | Direct detection of fluorophore signal on the membrane.[3] | Indirect detection via Streptavidin-HRP enzyme and chemiluminescent substrate.[4][5] |
| Sensitivity | Good, but can be 10-100 times less sensitive than chemiluminescence.[4] | Excellent; can detect proteins in the femtogram range with sensitive substrates.[6][7] |
| Signal Stability | High; signal is stable for weeks to months, allowing for re-imaging.[3][6] | Low; signal is transient (minutes to hours) as it depends on an enzymatic reaction.[3] |
| Quantitative Accuracy | High; signal is directly proportional to the amount of protein, offering a wide linear dynamic range.[6][7] | Semi-quantitative; signal can be affected by enzyme kinetics and substrate depletion, leading to saturation.[4] |
| Multiplexing | Straightforward; multiple targets can be detected simultaneously using different fluorophores.[3] | Difficult; requires stripping and reprobing, which can lead to sample loss and is not truly quantitative.[4][6] |
| Workflow Complexity | Simpler detection step; no substrate incubation required.[6] | Additional steps required: incubation with Streptavidin-HRP and then with a chemiluminescent substrate.[5] |
| Equipment | Requires a digital imager with specific laser/light sources and filters.[3] | Can be detected with a simple CCD imager or traditional X-ray film.[4] |
| Cost | Fluorescent secondary antibodies and imagers can be more expensive upfront. | Reagents like HRP substrates and film are generally cost-effective.[6] |
Experimental Workflows and Methodologies
The following sections detail the principles and protocols for confirming covalent labeling using either this compound or Biotin-N3.
Method 1: Direct Fluorescent Detection with this compound
This method relies on the direct visualization of the rhodamine fluorophore attached to the target protein. After performing the CuAAC reaction to conjugate Rhodamine-N3 to the alkyne-modified protein of interest, the sample is resolved by SDS-PAGE. The labeled protein can be detected either by in-gel fluorescence scanning or after transfer to a membrane.[1][8]
Caption: Workflow for confirming covalent labeling using this compound via fluorescent Western blot.
-
Protein Preparation : Lyse cells containing the alkyne-modified target protein in a suitable lysis buffer (e.g., RIPA) with protease inhibitors. Determine the protein concentration of the clarified lysate using a standard assay (e.g., BCA).
-
Click Chemistry Reaction : In a microcentrifuge tube, combine 43 µL of protein lysate (standardized to 1 mg/mL) with a freshly prepared click chemistry reaction mix. The final concentrations in a 50 µL reaction should be: 25 µM this compound, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4.[1]
-
Incubation : Incubate the reaction at room temperature for 1 hour, protected from light.[1]
-
Sample Preparation for Electrophoresis : Stop the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.[1] Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE : Load 10-30 µg of protein per lane on a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the proteins from the gel to a low-fluorescence PVDF membrane.
-
Fluorescence Scanning : The membrane can be scanned immediately using a digital imaging system equipped with the appropriate excitation source and emission filter for rhodamine (e.g., Ex/Em ≈ 544/576 nm).[1]
-
(Optional) Immunoblotting : To confirm protein identity or use a loading control, proceed with standard Western blot blocking, primary, and secondary antibody steps. Use a secondary antibody conjugated to a fluorophore that is spectrally distinct from rhodamine for multiplex detection.[3]
Method 2: Indirect Chemiluminescent Detection with Biotin-N3
This approach uses a two-step detection process. First, Biotin-N3 is "clicked" onto the alkyne-modified protein. After transfer to a membrane, the biotin (B1667282) tag is detected with high affinity by streptavidin conjugated to an enzyme, typically horseradish peroxidase (HRP). The addition of a chemiluminescent HRP substrate generates light, which is captured by a CCD camera or X-ray film.[4][5]
Caption: Logical comparison of direct fluorescent vs. indirect chemiluminescent detection pathways.
-
Protein Preparation and Click Chemistry : Follow steps 1-3 as described for the Rhodamine-N3 protocol, substituting Biotin-N3 for this compound at a similar concentration (e.g., 25-50 µM).
-
Sample Preparation and Electrophoresis : Follow steps 4-5 as described above.
-
Protein Transfer : Transfer proteins to a standard PVDF or nitrocellulose membrane.[9]
-
Blocking : Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Streptavidin-HRP Incubation : Wash the membrane 3x for 5 minutes with TBST. Incubate the membrane with HRP-conjugated streptavidin (diluted in blocking buffer per manufacturer's instructions) for 1 hour at room temperature.[5]
-
Washing : Wash the membrane thoroughly (e.g., 3-5 times for 5-10 minutes each) with TBST to remove unbound streptavidin-HRP and reduce background.
-
Chemiluminescent Detection : Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 1-5 minutes, according to the manufacturer's protocol.[6]
-
Imaging : Immediately capture the signal using a CCD-based digital imager or by exposing the membrane to X-ray film.[4]
Conclusion
The choice between this compound and Biotin-N3 for confirming covalent labeling depends heavily on the experimental priorities.
Choose Rhodamine-N3 (Fluorescent Detection) when:
-
Quantitative accuracy is paramount.[7]
-
Multiplexing with other antibodies (e.g., for loading controls or pathway analysis) on the same blot is necessary.[3]
-
Re-imaging or archiving the blot is desired due to the high signal stability.
-
A suitable fluorescent imaging system is available.
Choose Biotin-N3 (Chemiluminescent Detection) when:
-
The highest possible sensitivity is required, especially for low-abundance proteins.[4][7]
-
The primary goal is qualitative (yes/no) confirmation of labeling.
-
Only standard chemiluminescent imagers or X-ray film are available.[4]
-
Cost is a primary concern, as chemiluminescent reagents are often more economical.[6]
By understanding the distinct advantages and workflows of each method, researchers can select the most appropriate strategy to robustly and efficiently validate the covalent labeling of their protein targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fluorescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 7. biocompare.com [biocompare.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Comparison of the sensitivity of Western blotting between PVDF and NC membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of Rhodamine-N3 Chloride and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of a robust and photostable fluorophore is paramount for generating reliable and reproducible data. Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, can significantly limit the duration of imaging experiments and compromise quantitative analysis. This guide provides a comparative overview of the photostability of rhodamine derivatives, with a focus on Rhodamine-N3 chloride, in relation to other widely used fluorescent dyes such as fluoresceins and cyanines.
Quantitative Comparison of Fluorophore Properties
The selection of an appropriate fluorophore is a balance of several key photophysical properties. The molar extinction coefficient indicates how strongly a molecule absorbs light, while the fluorescence quantum yield measures the efficiency of converting absorbed light into emitted fluorescence. Critically, the photobleaching quantum yield represents the probability of a molecule being destroyed upon absorbing a photon. A lower photobleaching quantum yield signifies higher photostability.
| Property | Fluorescein | Rhodamine B | Cy5 |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~70,000 | ~106,000 | ~250,000 |
| Fluorescence Quantum Yield (Φf) | ~0.93 | ~0.31 in water | ~0.20 |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵ | ~10⁻⁶ - 10⁻⁷ | ~5 x 10⁻⁶ |
| Relative Photostability | Low | Moderate | High |
| Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents. |
From the data presented, Rhodamine B demonstrates a significantly lower photobleaching quantum yield compared to Fluorescein, indicating a higher resistance to photobleaching. While Cy5 has a higher photobleaching quantum yield than Rhodamine B, it is still more photostable than Fluorescein. For applications requiring extended or intense light exposure, rhodamine derivatives and cyanine (B1664457) dyes are generally superior choices over fluoresceins.
Experimental Protocols
To empirically determine and compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following methodology outlines a common approach for measuring photobleaching rates using fluorescence microscopy.
Protocol: Measuring Photobleaching Rates
-
Sample Preparation:
-
Prepare solutions of the fluorophores to be compared (e.g., this compound, Fluorescein, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Alternatively, for cell-based assays, label cells with the respective fluorescent probes according to standard protocols and mount them on microscope slides.
-
-
Imaging Setup:
-
Utilize a widefield or confocal fluorescence microscope equipped with the appropriate excitation light sources (e.g., lasers or arc lamps) and emission filters for each fluorophore.
-
Fluorescein: Excitation ~488 nm, Emission ~500-550 nm.
-
Rhodamine B/Rhodamine-N3 chloride: Excitation ~561 nm, Emission ~570-620 nm.
-
Cy5: Excitation ~640 nm, Emission ~660-710 nm.
-
-
Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²). This is crucial for a fair comparison.
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.
-
-
Data Acquisition:
-
Acquire an initial image and measure the fluorescence intensity at time zero (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Capture images at regular time intervals (e.g., every 5, 20, 30, 40, and 80 seconds) until the fluorescence intensity has significantly decreased.[2]
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity of a defined region of interest for each time point.[2]
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve.
-
The photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from this curve and used as a quantitative measure of photostability.[3]
-
Visualizations
To further clarify the experimental workflow and a potential application of these fluorophores, the following diagrams are provided.
References
Assessing the Cell Permeability of Rhodamine-N3 Chloride Conjugates: A Comparative Guide
For researchers engaged in chemical biology and drug development, the ability of fluorescent probes to efficiently penetrate cell membranes is a critical factor for successful intracellular labeling and imaging. Rhodamine-N3 chloride conjugates are frequently utilized for these purposes due to their reactivity in bioorthogonal ligation reactions. This guide provides a comparative assessment of the cell permeability of this compound conjugates against other commonly used azide-functionalized fluorescent probes, supported by experimental data and detailed protocols.
Key Performance Attributes of Azide-Functionalized Fluorescent Probes
The ideal azide-functionalized fluorescent probe for live-cell imaging should exhibit a combination of high membrane permeability, bright fluorescence upon conjugation, low cytotoxicity, and minimal background signal. The cell permeability of rhodamine derivatives is intrinsically linked to the equilibrium between a non-polar, colorless spirolactone form and a polar, fluorescent zwitterionic form. Modifications that favor the hydrophobic spirolactone state generally enhance cell permeability.
Comparative Analysis of Cell Permeability
While direct, side-by-side quantitative data for the cell permeability of this compound conjugates against all alternatives is limited in published literature, we can infer performance based on existing studies of similar compounds and general principles of fluorescent dye permeability.
| Probe | Reported Cell Permeability | Advantages | Disadvantages |
| This compound Conjugates | Moderate to High | Good balance of permeability and fluorescence. The azide (B81097) group is small and relatively non-polar. | Permeability can be influenced by the conjugated molecule. |
| Fluorescein-Azide | Low to Moderate | Bright green fluorescence. | Generally lower cell permeability compared to rhodamines due to its higher polarity. Susceptible to photobleaching and pH changes. |
| TAMRA-Azide | High | Excellent cell permeability. Bright and photostable. | Can exhibit higher background fluorescence compared to other rhodamine derivatives. |
| CY5-N3 (Cyanine5-Azide) | Moderate | Emission in the far-red spectrum, minimizing cellular autofluorescence. | Often exhibits lower cell permeability compared to rhodamine-based probes. |
Note: The cell permeability of any conjugate is significantly influenced by the physicochemical properties of the molecule it is attached to. The data presented here refers to the azide-functionalized fluorophore itself.
Experimental Protocols
To enable researchers to conduct their own comparative analysis, we provide detailed protocols for assessing cell permeability using two common techniques: fluorescence microscopy and flow cytometry.
I. Qualitative and Quantitative Assessment of Cell Permeability by Fluorescence Microscopy
This protocol allows for the visualization and quantification of intracellular fluorescence, providing a direct measure of probe uptake.
Materials:
-
HeLa or other suitable adherent cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound, Fluorescein-azide, TAMRA-azide, CY5-N3 (10 mM stock solutions in DMSO)
-
Hoechst 33342 (1 mg/mL in water)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Incubation: Prepare working solutions of each azide probe at a final concentration of 5 µM in DMEM. Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the cells three times with warm PBS to remove extracellular probe.
-
Nuclear Staining: Incubate cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire images using a fluorescence microscope. Use appropriate filter sets for each fluorophore and Hoechst 33342.
-
Image Analysis: Quantify the mean fluorescence intensity within the cytoplasm of individual cells using image analysis software (e.g., ImageJ).
II. Quantitative Assessment of Cell Permeability by Flow Cytometry
This protocol provides a high-throughput method to quantify the percentage of cells that have taken up the fluorescent probe and the overall fluorescence intensity of the cell population.
Materials:
-
Jurkat or other suitable suspension cell line
-
RPMI-1640 medium with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
This compound, Fluorescein-azide, TAMRA-azide, CY5-N3 (10 mM stock solutions in DMSO)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of Jurkat cells at a concentration of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Probe Incubation: Add each azide probe to the cell suspension to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step twice.
-
Viability Staining: Resuspend the final cell pellet in 500 µL of PBS containing a viability dye (e.g., PI at 1 µg/mL).
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser lines and emission filters for each fluorophore and the viability dye.
-
Data Analysis: Gate on the live cell population and determine the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) for each probe.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental workflow for assessing cell permeability.
Caption: Principle of rhodamine cell permeability.
Conclusion
The selection of an appropriate azide-functionalized fluorescent probe is paramount for the success of intracellular labeling experiments. While this compound conjugates offer a robust option with a good balance of permeability and fluorescence, researchers should consider the specific requirements of their experimental system. For applications demanding the highest cell permeability, TAMRA-azide may be a superior choice, whereas for imaging in the far-red spectrum to minimize autofluorescence, CY5-N3 would be more suitable. The provided protocols offer a standardized framework for researchers to empirically determine the optimal probe for their specific cell type and application, ensuring reliable and reproducible results.
Safety Operating Guide
Proper Disposal of Rhodamine-N3 Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Rhodamine-N3 chloride, a fluorescent dye used in click chemistry. While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is crucial to handle and dispose of it with care, adhering to all applicable regulations[1].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound waste, including unused product and contaminated materials.
1. Waste Identification and Segregation:
-
Identify: Clearly label a dedicated waste container for "this compound Waste."
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a securely sealed, compatible container. Sweep up any spills of the solid material and place it in the designated waste container[2][3]. Avoid generating dust[2][3].
-
Liquid Waste: For solutions containing this compound, collect the waste in a clearly labeled, sealed, and leak-proof container.
-
Contaminated Materials: Dispose of any items visibly contaminated with this compound, such as pipette tips, weighing boats, and gloves, in the designated solid waste container.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents[2][4].
4. Final Disposal:
-
Consult Regulations: The final disposal method must comply with all federal, state, and local regulations[1][5].
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste[3][5]. Provide them with the safety data sheet for this compound.
Experimental Workflow and Decision Making
The following diagrams illustrate the workflow for handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision tree for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
